Product packaging for 3'-Fluorobiphenyl-3-ylamine(Cat. No.:CAS No. 400751-05-5)

3'-Fluorobiphenyl-3-ylamine

Cat. No.: B1304069
CAS No.: 400751-05-5
M. Wt: 187.21 g/mol
InChI Key: CGGCBTFQZVWVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3'-Fluorobiphenyl-3-ylamine is a fluorinated biphenyl amine derivative that serves as a versatile building block in advanced chemical research and development. Compounds within this structural class are of significant interest in medicinal chemistry, where the incorporation of a fluorine atom is a standard strategy to fine-tune the properties of potential drug candidates . The fluorine atom can influence a molecule's lipophilicity, metabolic stability, and membrane permeability, making fluorinated intermediates crucial for developing new therapeutic agents with improved efficacy and safety profiles . Furthermore, the biphenyl core with distinct functional groups provides a rigid scaffold that is valuable in the design of molecular probes and organic materials. As a key synthetic intermediate, researchers utilize this compound in the exploration of new chemical entities for applications including pharmaceutical intermediates and agrochemicals . Its role is foundational in constructing more complex molecules aimed at modulating biological pathways or imparting specific physical characteristics in material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FN B1304069 3'-Fluorobiphenyl-3-ylamine CAS No. 400751-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGCBTFQZVWVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382209
Record name 3'-Fluorobiphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400751-05-5
Record name 3'-Fluorobiphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine (CAS 400751-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluorobiphenyl-3-ylamine, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document details its chemical properties, potential synthesis methodologies, and prospective applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a substituted biphenyl compound featuring a fluorine atom on one phenyl ring and an amine group on the other. This unique substitution pattern imparts specific physicochemical properties that are of interest in the design of novel molecules. While extensive experimental data for this specific compound is not widely published, predicted properties and data for analogous structures provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 400751-05-5Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₀FNChemical Supplier Catalogs
Molecular Weight 187.21 g/mol Calculated
Appearance Not Reported (likely a solid)N/A
Boiling Point 342.8 °C (Predicted)Chemical Supplier Catalogs
Density 1.161 g/cm³ (Predicted)Chemical Supplier Catalogs
pKa 4.15 (Predicted)Chemical Supplier Catalogs
LogP 3.3 (Predicted)Chemical Supplier Catalogs
Solubility Insoluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO (Expected)Inferred from structure

Synthesis Methodologies

The synthesis of this compound can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer versatile and efficient routes to construct the biphenyl core and introduce the amine functionality.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this can be approached by coupling a fluorinated aryl halide with an aminophenylboronic acid derivative, or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants:

    • 1-Bromo-3-fluorobenzene (1.0 eq)

    • 3-Aminophenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: A mixture of toluene and water (e.g., 4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add 1-bromo-3-fluorobenzene, 3-aminophenylboronic acid, and potassium carbonate.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to couple an amine (or an ammonia surrogate) with a fluorinated biphenyl halide.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants:

    • 3-Bromo-3'-fluorobiphenyl (1.0 eq)

    • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt) (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

    • Xantphos (0.02 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Solvent: Anhydrous toluene

  • Procedure:

    • In a glovebox, combine 3-bromo-3'-fluorobiphenyl, the ammonia source, and sodium tert-butoxide in a reaction vessel.

    • Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos.

    • Add anhydrous toluene and seal the vessel.

    • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • If a protecting group like benzophenone imine is used, it needs to be removed by acidic hydrolysis.

    • Purify the final product by column chromatography.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 3-Fluorophenyl Halide 3-Fluorophenyl Halide Suzuki Reaction Suzuki Reaction 3-Fluorophenyl Halide->Suzuki Reaction 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid->Suzuki Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Reaction Base Base Base->Suzuki Reaction Crude Product Crude Product Suzuki Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography 3-Fluorobiphenyl Halide 3-Fluorobiphenyl Halide Buchwald Reaction Buchwald Reaction 3-Fluorobiphenyl Halide->Buchwald Reaction Amine Source Amine Source Amine Source->Buchwald Reaction Pd Catalyst_BH Pd Catalyst Pd Catalyst_BH->Buchwald Reaction Base_BH Base Base_BH->Buchwald Reaction Buchwald Reaction->Crude Product This compound This compound Purification->this compound

Caption: Synthetic routes to this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic protons (multiplets) in the range of 6.5-7.5 ppm. The amine protons (broad singlet) would likely appear between 3.5 and 5.0 ppm, depending on the solvent.
¹³C NMR Aromatic carbons would appear in the range of 110-165 ppm. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 187. Fragmentation would likely involve loss of NH₂ and HF.

Applications in Research and Drug Development

Fluorinated biphenylamines are a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability. Biphenylamines are scaffolds found in various biologically active molecules.

Potential Areas of Application:

  • Oncology: Biphenyl derivatives have been investigated as scaffolds for various anticancer agents.

  • Infectious Diseases: Some fluorinated biphenyl compounds have shown antimicrobial and antiviral activities. For instance, fluorinated NH₂-biphenyl-diarylpyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1.

  • Materials Science: The rigid biphenyl core can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

The specific biological activity of this compound has not been reported. However, its structure makes it a valuable building block for the synthesis of more complex molecules for screening in various drug discovery programs. The amine group provides a handle for further functionalization, allowing for the generation of libraries of related compounds.

Drug_Discovery_Logic Start Start with This compound Functionalization Functionalization of Amine Group Start->Functionalization Library Library of Novel Compounds Functionalization->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Active Compound Lead Lead Optimization Hit->Lead

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this compound have not been thoroughly investigated.

Conclusion

This compound is a valuable chemical entity with potential applications in both medicinal chemistry and materials science. While detailed experimental data on this specific molecule is limited, its synthesis can be readily achieved through established synthetic protocols. Its structure provides a versatile platform for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully elucidate its properties and explore its utility in various scientific disciplines.

Physicochemical Properties of 3'-Fluorobiphenyl-3-ylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine that serves as a key building block in organic synthesis. Its structural motif is of interest in medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on predictive models due to a lack of available empirical data.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 3'-Fluoro-[1,1'-biphenyl]-3-amine
CAS Number 400751-05-5
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [1]
Boiling Point 342.8 °C at 760 mmHg
Predicted: 338.6 ± 25.0 °C[1]
Density 1.161 g/cm³
Predicted: 1.161 ± 0.06 g/cm³[1]
Flash Point 176.6 °C
Melting Point No data available
Solubility No data available
pKa No data available
logP No data available

Experimental Protocols

Due to the limited availability of experimental data for this compound, this section provides detailed, generalized methodologies for the determination of key physicochemical properties applicable to this and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden and depress the melting point range.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus.[2]

  • Heating: The heating bath is heated gradually, with the temperature rise controlled to approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C Packed Sample D Heat Slowly C->D E Observe Melting D->E F Record T1 and T2 E->F G Result F->G Melting Range

Workflow for Melting Point Determination.
Solubility Determination

Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation and biological testing.

Methodology:

  • Solvent Selection: A range of standard solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A known mass of this compound (e.g., 1-5 mg) is placed into a small vial.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the vial.

  • Observation and Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature. The sample is visually inspected for complete dissolution.

  • Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in incremental volumes, with agitation after each addition, until dissolution is observed or a maximum volume is reached.

  • Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Solubility_Determination A Weigh Compound B Add Solvent A->B C Agitate & Observe B->C D Completely Dissolved? C->D E Record Solubility D->E Yes F Add More Solvent D->F No G Maximum Volume Reached? F->G G->C No H Record as Insoluble/Sparingly Soluble G->H Yes pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Amine Solution C Assemble Titration Cell A->C B Calibrate pH Meter B->C D Add Titrant Incrementally C->D E Record pH D->E F Repeat until Past Equivalence Point E->F F->D G Plot pH vs. Volume F->G H Determine Inflection Point G->H I Calculate pKa H->I J Result I->J pKa Value logP_Determination A Prepare Mobile Phase & Equilibrate HPLC B Inject Reference Compounds A->B E Inject this compound A->E C Measure Retention Times B->C D Generate Calibration Curve (log k' vs. logP) C->D H Determine logP from Calibration Curve D->H Calibration Data F Measure Retention Time E->F G Calculate log k' F->G G->H

References

An In-depth Technical Guide to 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Fluorobiphenyl-3-ylamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular and Physical Data

This compound, with the CAS number 400751-05-5, is a fluorinated aromatic amine.[1] The key quantitative data for this compound are summarized in the table below.

ParameterValueReference
Molecular FormulaC12H10FN[1]
Molecular Weight187.21 g/mol [1][2]
CAS Number400751-05-5[1]

Molecular Structure

The structure of this compound consists of two phenyl rings linked together. One ring is substituted with a fluorine atom at the 3' position, and the other is substituted with an amine group at the 3 position.

start Start reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base, and Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Cool and Perform Aqueous Work-up reaction->workup extraction Extract Organic Product workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

References

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Fluorobiphenyl-3-ylamine, a fluorinated biphenyl amine derivative of interest in medicinal chemistry and materials science. Due to its structural motifs, this compound serves as a valuable building block for the development of novel pharmaceutical agents and functional organic materials. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

This compound, with the chemical formula C₁₂H₁₀FN, is an aromatic amine containing a biphenyl scaffold. The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive intermediate for drug discovery programs and for the synthesis of advanced materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 400751-05-5[1]
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [1]
Boiling Point 342.8 °C at 760 mmHg[1]
Density 1.161 g/cm³[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The most common and versatile methods for constructing the biphenyl core are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. A plausible and widely applicable approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

A logical retrosynthetic analysis suggests two primary Suzuki coupling approaches:

  • Route A: Coupling of (3-aminophenyl)boronic acid with 1-bromo-3-fluorobenzene.

  • Route B: Coupling of 3-bromoaniline with (3-fluorophenyl)boronic acid.

Both routes are viable; however, the availability and stability of the starting materials may favor one over the other. Below is a detailed experimental protocol based on a generalized Suzuki-Miyaura coupling procedure.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from 3-bromoaniline and (3-fluorophenyl)boronic acid.

Materials:

  • 3-Bromoaniline

  • (3-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst 3_bromoaniline 3-Bromoaniline reaction_setup Reaction Setup in Flask 3_bromoaniline->reaction_setup 3_fluorophenylboronic_acid (3-Fluorophenyl)boronic acid 3_fluorophenylboronic_acid->reaction_setup catalyst Pd(OAc)2 / PPh3 catalyst->reaction_setup base K2CO3 base->reaction_setup solvent Dioxane / H2O solvent->reaction_setup reflux Reflux under Inert Atmosphere reaction_setup->reflux workup Aqueous Work-up & Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Suzuki-Miyaura Synthesis Workflow

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Note: As of the last update, specific, publicly available experimental spectra for this compound are limited. The data presented below are based on predictions and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the nine aromatic protons. The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl core. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be in the range of δ 110-165 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet of doublets or a more complex multiplet due to coupling with the ortho and meta protons on the same ring.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 6.5 - 7.5m
Variable (amine)br s
¹³C 110 - 165m
¹⁹F ~ -110 to -115m
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3300-3500N-H stretching (asymmetric and symmetric)
3000-3100Aromatic C-H stretching
1600-1620N-H bending (scissoring)
1450-1580Aromatic C=C stretching
1100-1200C-F stretching
1250-1350C-N stretching
690-900Aromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 187. Key fragmentation patterns may include the loss of HCN or other characteristic fragments of aromatic amines and biphenyls.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z = 188.

Characterization_Workflow synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesized_product->nmr ir IR Spectroscopy synthesized_product->ir ms Mass Spectrometry (EI-MS, ESI-MS) synthesized_product->ms structure_confirmation Structure & Purity Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

References

The Rising Potential of 3'-Fluorobiphenyl-3-ylamine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Within this landscape, derivatives of 3'-Fluorobiphenyl-3-ylamine are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development in this area.

Anti-HIV Activity: Potent Inhibition of Reverse Transcriptase

A significant body of research has focused on the anti-HIV potential of this compound derivatives, particularly a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines. These compounds have demonstrated remarkable potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Quantitative Analysis of Anti-HIV-1 Activity

The inhibitory activity of these derivatives against wild-type HIV-1 has been systematically evaluated. The following table summarizes the 50% effective concentration (EC50) and selectivity index (SI) for a selection of these compounds, highlighting the impact of fluorine substitution on their antiviral potency.[1]

CompoundEC₅₀ (nM)[1]CC₅₀ (µM)[1]SI (CC₅₀/EC₅₀)[1]
5g 3-FH35.9>256>7131
5h 3-F2'-F18.21457967
5i 3-F3'-F8.2222126886
5j 3-F4'-F10.518918000
5k 3-F2'-CN4.8511824330
5l 3-F3'-CN3.1122171061
5m 3-F4'-CN2.3022196087
5n 3-F3',4'-(CN)₂4.5219843805

Table 1: Anti-HIV-1 Activity of 3-Fluoro-NH₂-biphenyl-diarylpyrimidine Derivatives. [1]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies reveal that the introduction of a fluorine atom at the 3-position of the biphenyl scaffold generally enhances the anti-HIV activity and the selectivity index.[1] Furthermore, the presence of a cyano group on the terminal phenyl ring, particularly at the 4'-position, significantly boosts the inhibitory potency while reducing cytotoxicity.[1] For instance, compound 5m , featuring a 3-fluoro and a 4'-cyano substitution, exhibited an outstanding EC50 of 2.3 nM and a selectivity index of 95,854, surpassing the efficacy of the established NNRTI, etravirine.[1]

Experimental Protocols

Synthesis of Fluorine-Substituted NH2-biphenyl-diarylpyrimidines

The synthesis of the target this compound derivatives can be achieved through a multi-step process, as illustrated in the following workflow.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amination cluster_2 Step 3: Suzuki Coupling A 2,4-dichloro-5-ethoxypyrimidine C Ether Intermediate A->C K₂CO₃, DMF, 55°C B 4-bromophenol B->C D Ether Intermediate E Aminopyrimidine Intermediate D->E NH₃·H₂O, 160°C F Aminopyrimidine Intermediate H Final Product (this compound derivative) F->H Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 110°C G Substituted Phenylboronic Acid G->H

Synthetic route for NH2-biphenyl-diarylpyrimidines.

Detailed Protocol:

  • Ether Formation: The initial step involves a nucleophilic substitution reaction between 2,4-dichloro-5-ethoxypyrimidine and an appropriate 4-bromophenol in the presence of anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) at 55°C to yield the corresponding ether intermediate.[1]

  • Amination: The resulting ether is then treated with aqueous ammonia in a sealed tube at 160°C to afford the aminopyrimidine intermediate.[1]

  • Suzuki Coupling: The final step is a Suzuki coupling reaction between the aminopyrimidine intermediate and a substituted phenylboronic acid, catalyzed by Pd(dppf)Cl₂, to yield the target NH2-biphenyl-diarylpyrimidine derivatives.[1]

Anti-HIV-1 Assay

The antiviral activity of the synthesized compounds is typically evaluated in MT-4 cells infected with the wild-type HIV-1 IIIB strain.

G A Prepare MT-4 cell suspension B Add serial dilutions of test compounds A->B C Add HIV-1 virus stock B->C D Incubate for 5 days at 37°C C->D E Add MTT solution and incubate D->E F Add formazan solubilizing solution E->F G Measure absorbance at 570 nm F->G H Calculate EC₅₀ and CC₅₀ values G->H

Workflow for the anti-HIV-1 MTT assay.

Detailed Protocol:

  • A suspension of MT-4 cells is prepared in fresh culture medium.

  • Serial dilutions of the test compounds are added to a 96-well microtiter plate.

  • A stock solution of HIV-1 is added to the wells containing the cells and test compounds.

  • The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are further incubated to allow for the formation of formazan crystals.

  • A solubilizing solution is added to dissolve the formazan crystals.

  • The absorbance is read at 570 nm using a microplate reader.

  • The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are then calculated from the dose-response curves.

Potential Signaling Pathway Involvement

While the primary mechanism of action for the anti-HIV activity of these compounds is the inhibition of reverse transcriptase, their broader biological effects may involve modulation of various cellular signaling pathways. Given the structural similarities of these compounds to known kinase inhibitors, it is plausible that they could interact with cellular kinases, thereby affecting downstream signaling cascades involved in cell proliferation, survival, and inflammation. Further investigation into the kinase inhibitory profile of this compound derivatives is warranted.

G cluster_0 Hypothesized Kinase Inhibition cluster_1 Downstream Effects A This compound Derivative B Cellular Kinase (e.g., RTKs, MAPKs) A->B Inhibition C Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) B->C Blockade D Cellular Response (Proliferation, Survival, etc.) C->D Modulation

Hypothetical signaling pathway modulation.

Future Directions

The potent anti-HIV activity of this compound derivatives highlights their significant therapeutic potential. Future research should focus on:

  • Expanding the Scope of Biological Screening: Evaluating these compounds against a broader range of biological targets, including various kinases, to uncover new therapeutic applications in areas such as oncology and inflammatory diseases.

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and computational modeling.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the most promising lead compounds.

References

Exploratory Screening of 3'-Fluorobiphenyl-3-ylamine in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into small molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. Biphenyl scaffolds are also prevalent in many biologically active compounds. This technical guide outlines a comprehensive, albeit speculative, framework for the initial exploratory screening of 3'-Fluorobiphenyl-3-ylamine as a potential anticancer agent. Due to the limited publicly available data on the specific anticancer activities of this compound, this document serves as a proposed roadmap for its evaluation. It details a systematic workflow, from initial cytotoxicity assessments to preliminary mechanism of action studies, providing researchers with detailed experimental protocols and hypothetical data representations to guide their investigations.

Introduction and Rationale

The development of novel small-molecule inhibitors remains a cornerstone of cancer therapy. The introduction of fluorine into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity.[1][2] The biphenyl moiety provides a versatile scaffold that can be functionalized to interact with various biological targets. While direct studies on this compound are scarce, the related (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been investigated as enzyme inhibitors, suggesting that the core structure is amenable to biological activity.[3]

This guide proposes a systematic, multi-tiered approach to the in vitro screening of this compound to determine its potential as an anticancer therapeutic. The workflow is designed to first establish its cytotoxic and anti-proliferative effects across a panel of cancer cell lines and then to elucidate the underlying mechanism of action.

Proposed Experimental Workflow

A logical progression of experiments is crucial for an effective screening campaign. The proposed workflow begins with broad cytotoxicity screening and progressively narrows the focus to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-Proliferative & Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Functional Assays A Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cell Viability Assay (MTT/MTS) A->B C Determine IC50 Values B->C D Colony Formation Assay C->D E Live/Dead Staining (Calcein AM/EthD-1) C->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Cell Cycle Analysis (Propidium Iodide Staining) D->G H Western Blot for Key Signaling Proteins D->H E->F E->G E->H I Cell Migration/Invasion Assay F->I G->I H->I

Caption: Proposed experimental workflow for the exploratory screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data that could be generated from the proposed screening assays.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.1
HCT116Colorectal Carcinoma9.8 ± 1.2
U87 MGGlioblastoma45.1 ± 5.4
PC-3Prostate Cancer21.7 ± 2.5

Table 2: Cell Cycle Analysis in HCT116 Cells Treated with this compound for 24h

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)48.2 ± 2.535.1 ± 1.916.7 ± 1.5
10 µM Compound46.5 ± 2.820.3 ± 2.133.2 ± 3.0
20 µM Compound44.9 ± 3.115.8 ± 1.739.3 ± 3.5
*p < 0.05 compared to Vehicle

Table 3: Apoptosis Induction in HCT116 Cells Treated with this compound for 48h

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Vehicle (DMSO)4.1 ± 0.82.5 ± 0.5
10 µM Compound18.7 ± 2.18.3 ± 1.1
20 µM Compound32.5 ± 3.515.6 ± 1.9
*p < 0.05 compared to Vehicle

Detailed Experimental Protocols

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the hypothetical data suggesting a G2/M cell cycle arrest and induction of apoptosis, a plausible mechanism of action could involve the disruption of key regulatory pathways controlling cell division and survival. A common target for small molecules inducing G2/M arrest is the microtubule network or key kinases like CDK1. This could subsequently trigger the intrinsic apoptosis pathway.

G cluster_0 cluster_1 cluster_2 Compound This compound CDK1_CyclinB CDK1/Cyclin B Complex Compound->CDK1_CyclinB Inhibition Microtubules Microtubule Dynamics Compound->Microtubules Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Microtubules->G2M_Arrest Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest->Apoptosis

References

An In-depth Technical Guide to the Solubility and Stability of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely physicochemical properties based on its structural characteristics as a fluorinated aromatic amine. Furthermore, this guide offers detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for assessing its stability under various stress conditions, in line with industry standards. This information is intended to provide a foundational understanding for researchers working with this and structurally similar molecules.

Introduction

This compound is an aromatic amine containing a biphenyl scaffold and a fluorine substituent. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. An understanding of the solubility and stability of this compound is crucial for its effective use in drug discovery and development, from early-stage screening to formulation.

Physicochemical Properties of this compound

Based on available safety data sheets and chemical database entries, the known physicochemical properties of this compound are summarized in Table 1. It is important to note the absence of experimentally determined solubility and melting point data in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀FN[1]
Molecular Weight 187.21 g/mol [1]
Boiling Point 342.8°C at 760 mmHg[1]
Density 1.161 g/cm³[1]
Flash Point 176.6°C[1]
Physical State Data not available[1]
Solubility Data not available[1]
Chemical Stability Data not available[1]

Solubility Profile

While specific quantitative solubility data for this compound is not available, its solubility characteristics can be inferred from its chemical structure as an aromatic amine.

Expected Aqueous Solubility

Aromatic amines, such as aminobiphenyls, generally exhibit low solubility in neutral aqueous solutions due to the hydrophobic nature of the aromatic rings.[2][3][4] However, the presence of the amine group allows for protonation in acidic conditions, forming an ammonium salt which is expected to be significantly more water-soluble.[3][5][6] Therefore, the aqueous solubility of this compound is predicted to be pH-dependent, with higher solubility at lower pH values.

Expected Organic Solubility

Similar to other aromatic amines, this compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents.[2][7] Common solvents in which solubility is anticipated include ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[7]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The choice between kinetic and thermodynamic solubility assays depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery.[8][9][10]

3.3.1. Kinetic Solubility Assay

This method provides a rapid assessment of solubility and is amenable to automation.

  • Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.

  • Detailed Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11]

    • Quantify the amount of dissolved compound. This can be done using several detection methods:

      • Nephelometry: Measures the light scattering caused by precipitated particles.[11][12]

      • Direct UV Spectrophotometry: After filtering or centrifuging the samples to remove precipitate, the absorbance of the supernatant is measured at the compound's λ_max.[11][12]

      • LC-MS/MS: Provides the most sensitive and specific quantification of the compound in the supernatant.[12]

3.3.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is considered the "true solubility" and is crucial for later-stage development.[10]

  • Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound no longer changes.

  • Detailed Methodology:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH, or organic solvent).

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare 10 mM stock in DMSO k2 Dispense stock into 96-well plate k1->k2 k3 Add aqueous buffer k2->k3 k4 Incubate (e.g., 2h at 25°C) k3->k4 k5 Quantify dissolved compound (Nephelometry, UV-Vis, or LC-MS) k4->k5 t1 Add excess solid to solvent t2 Agitate to equilibrium (e.g., 24-48h at 25°C) t1->t2 t3 Filter supernatant t2->t3 t4 Quantify dissolved compound (HPLC-UV or LC-MS) t3->t4

Figure 1: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and safety.

Expected Stability

The presence of a fluorine atom on one of the phenyl rings is expected to enhance the metabolic and chemical stability of this compound.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] This increased stability is a common reason for incorporating fluorine into drug candidates.[1] Fluorination can also increase the thermal stability of aromatic compounds.[13][14]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[15][16][17] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[16]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature or 50-60°C
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature or 50-60°C
Oxidation 3-30% H₂O₂, room temperature
Thermal Degradation Dry heat (e.g., 60-80°C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)
Experimental Protocol for Forced Degradation Studies
  • Principle: To intentionally degrade the compound under various stress conditions to a target degradation level (typically 5-20%) and to develop a stability-indicating analytical method.[15]

  • Detailed Methodology:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. For hydrolytic studies, a co-solvent may be needed if the compound is not soluble in the aqueous acidic or basic media.

    • Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., up to 7 days). A control sample should be stored under normal conditions.

    • At various time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze the stressed and control samples using a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The analytical method should be capable of separating the intact drug from all significant degradation products (i.e., be "stability-indicating").

    • Characterize the major degradation products to understand the degradation pathways.

G cluster_stress Stress Conditions start Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photochemical (ICH Q1B) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Figure 2: Logical workflow for conducting forced degradation studies.

Conclusion

While experimental data on the solubility and stability of this compound is not extensively documented, its chemical structure provides a strong basis for predicting its behavior. It is expected to have low aqueous solubility at neutral pH, which can be enhanced in acidic conditions, and good solubility in organic solvents. The presence of the C-F bond likely confers a high degree of metabolic and chemical stability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine these critical parameters, thereby facilitating the progression of research and development projects involving this and similar compounds.

References

Investigating the Mechanism of Action of 3'-Fluorobiphenyl-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, molecular targets, or biological activity of 3'-Fluorobiphenyl-3-ylamine. This compound is primarily available as a chemical reagent. This guide, therefore, provides a comprehensive framework and detailed experimental protocols for researchers and drug development professionals to investigate the mechanism of action of novel compounds such as this compound. The information presented herein is intended as a methodological guide and does not reflect existing data for this specific molecule.

Introduction

This compound is an organic compound featuring a biphenyl backbone, a class of structures known for its prevalence in pharmacologically active molecules. The presence of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The amine group provides a site for potential hydrogen bonding and salt formation, which can be critical for target interaction. Given its chemical structure, this compound could potentially interact with a range of biological targets, including enzymes, receptors, or ion channels. Elucidating its mechanism of action is a critical step in evaluating its potential as a therapeutic agent.

Initial Physicochemical and In Silico Profiling

Prior to extensive in vitro and in vivo studies, a foundational understanding of the compound's properties is essential.

Table 1: Physicochemical and Predicted ADMET Properties of this compound

PropertyValueMethod/Source
Molecular FormulaC₁₂H₁₀FN---
Molecular Weight187.21 g/mol ---
pKa (Predicted)4.15 ± 0.10Chemical Prediction Software
LogP (Predicted)3.5Chemical Prediction Software
Solubility (Predicted)Low in aqueous mediaChemical Prediction Software
Lipinski's Rule of FiveCompliantCalculated
Potential Targets (Predicted)Kinases, GPCRs, Nuclear ReceptorsTarget Prediction Software

Experimental Workflow for Mechanism of Action Elucidation

The following workflow outlines a systematic approach to characterizing the biological activity of a novel compound.

experimental_workflow start_node Start: Compound Synthesis and QC phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) start_node->phenotypic_screening target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_id Hit Compound target_validation Target Validation (e.g., siRNA/CRISPR, Overexpression) target_id->target_validation biochemical_assays Biochemical & Biophysical Assays (e.g., Enzyme Kinetics, SPR) target_validation->biochemical_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) biochemical_assays->pathway_analysis in_vivo In Vivo Model Testing (e.g., Xenograft, Disease Models) pathway_analysis->in_vivo end_node Elucidated Mechanism of Action in_vivo->end_node

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

Cell-Based Phenotypic Screening: MTT Assay for Cytotoxicity

Objective: To assess the effect of this compound on the viability of a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the 96-well plates with the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
MCF-715.2
A54928.7
HeLa12.5
Target Identification: Kinase Inhibition Profiling

Objective: To screen this compound against a panel of protein kinases to identify potential molecular targets.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric, fluorescence, or luminescence-based assays.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 µM).

  • Screening: The compound is tested against a panel of hundreds of kinases at a fixed ATP concentration (often the Kₘ for each kinase).

  • Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. "Hits" are typically defined as kinases with >50% or >75% inhibition.

Table 3: Hypothetical Kinase Inhibition Profile of this compound (10 µM)

Kinase Target% Inhibition
EGFR85
VEGFR278
SRC45
AKT112
Signaling Pathway Analysis: Western Blotting for EGFR Pathway

Objective: To determine if this compound inhibits the EGFR signaling pathway in a cellular context, based on the hypothetical kinase profiling results.

Methodology:

  • Cell Treatment: Seed a relevant cell line (e.g., A549, which overexpresses EGFR) and starve overnight in serum-free media. Pre-treat cells with varying concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

egfr_pathway ligand EGF receptor EGFR ligand->receptor ras Ras receptor->ras compound This compound compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: A hypothetical EGFR signaling pathway inhibited by this compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, this guide provides a robust framework for its investigation. By employing a combination of computational, biochemical, and cell-based assays, researchers can systematically identify its molecular targets, delineate the signaling pathways it modulates, and ultimately define its therapeutic potential. The methodologies and workflows described herein are fundamental to modern drug discovery and can be adapted for the characterization of any novel chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3'-Fluorobiphenyl-3-ylamine, a biphenyl amine derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1][2]

Introduction

Biphenyl scaffolds are prevalent in a wide range of biologically active compounds and functional materials. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. The protocol described herein offers a reliable method for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid. This reaction is catalyzed by a palladium complex and a suitable phosphine ligand in the presence of a base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-Bromoaniline C Pd(OAc)2 (Catalyst) XPhos (Ligand) K3PO4 (Base) Toluene/H2O (Solvent) Heat A->C B 3-Fluorophenylboronic Acid B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

  • 3-Bromoaniline

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), potassium phosphate tribasic (2.0 eq), and XPhos (0.05 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add degassed toluene and deionized water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Data Presentation

ParameterValue
Starting Material 1 3-Bromoaniline
Starting Material 2 3-Fluorophenylboronic Acid
Catalyst System Pd(OAc)₂ / XPhos
Base K₃PO₄
Solvent Toluene/H₂O (4:1)
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Theoretical Yield Calculated based on limiting reagent
Expected Purity >95% (after chromatography)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient heating, or poor quality reagents.Ensure proper inert atmosphere, use fresh reagents and catalyst, and verify the reaction temperature.
Side Product Formation Homocoupling of boronic acid or degradation of starting materials.Optimize reaction time and temperature. A different ligand or base may be required.
Difficult Purification Co-elution of product with impurities.Adjust the solvent system for column chromatography. Recrystallization may be an alternative purification method.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity. The principles of Suzuki-Miyaura coupling are well-established and offer a versatile approach for the synthesis of a wide range of biphenyl derivatives.[3][4]

References

Application Note: A Robust HPLC Method for the Analysis of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION: 3'-Fluorobiphenyl-3-ylamine is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is critical to ensure the safety and efficacy of the final products. This application note describes a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for purity determination and quality control in research and drug development settings.

The developed method utilizes a standard C18 stationary phase with gradient elution, providing excellent resolution and peak shape for the analyte. The method is designed to be straightforward and easily transferable between laboratories.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Trifluoroacetic acid)

    • This compound reference standard

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve it in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a nominal concentration of 0.1 mg/mL of the analyte.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[1][2][3][4][5] The acceptance criteria for the SST parameters are summarized in Table 2.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak area of 6 replicate injections
Resolution (Rs) ≥ 2.0 between the analyte and any adjacent impurity peaks

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for this compound, eluting at approximately 7.5 minutes under the specified conditions. The use of a C18 column is effective for retaining and separating the relatively hydrophobic analyte.[6] The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating the amine group. The gradient elution allows for the efficient separation of the main component from potential impurities with varying polarities. UV detection at 254 nm provides excellent sensitivity for the biphenyl chromophore present in the molecule.[7]

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and meets the typical requirements for system suitability as per regulatory guidelines.[2] This method is well-suited for routine quality control and purity assessment in pharmaceutical and chemical research environments.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D System Suitability Testing (SST) C->D E Sample Injection & Data Acquisition D->E If SST Passes F Peak Integration & Identification E->F G Calculation of Results (e.g., Purity) F->G H Reporting G->H

Caption: Workflow for HPLC analysis of this compound.

Method_Parameter_Relationships cluster_mobile_phase Mobile Phase cluster_column Column cluster_performance Performance Organic_Solvent Organic Solvent (Acetonitrile) Retention_Time Retention Time Organic_Solvent->Retention_Time Aqueous_Phase Aqueous Phase (Water + Acid) Peak_Shape Peak Shape Aqueous_Phase->Peak_Shape Gradient Gradient Profile Resolution Resolution Gradient->Resolution Stationary_Phase Stationary Phase (C18) Stationary_Phase->Retention_Time Dimensions Dimensions Temperature Temperature Temperature->Retention_Time Temperature->Peak_Shape

Caption: Key HPLC parameter relationships for method optimization.

References

Application Note: A Robust LC-MS/MS Protocol for the Detection of 3'-Fluorobiphenyl-3-ylamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Fluorobiphenyl-3-ylamine and its primary metabolites in biological matrices. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and toxicology. The methodology employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive workflow, from sample preparation to data analysis, including predicted mass transitions and a proposed metabolic pathway.

Introduction

This compound is an aromatic amine of interest in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic transformations of aromatic amines typically involve oxidation and conjugation reactions.[1] Phase I metabolism often introduces hydroxyl groups, while Phase II metabolism increases water solubility through conjugation with moieties such as glucuronic acid or sulfate.[1] This protocol provides a reliable method to detect and quantify the parent compound and its key hydroxylated, glucuronidated, and sulfated metabolites.

Experimental Protocol

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma samples. For other biological matrices, optimization may be required.

  • To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A biphenyl or C18 column is recommended for the separation of aromatic amines and their metabolites.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system used.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

Data Presentation

The following table summarizes the predicted quantitative data for this compound and its proposed metabolites. These values are starting points for method development and should be optimized for the specific instrumentation used.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Predicted Collision Energy (eV)
This compound188.1171.1 (loss of NH3)15-25
115.1 (biphenyl fragment)25-35
Hydroxylated Metabolite204.1187.1 (loss of NH3)15-25
131.1 (hydroxylated biphenyl fragment)25-35
Glucuronide Conjugate364.1188.1 (aglycone)10-20
171.1 (aglycone - NH3)20-30
Sulfate Conjugate268.1188.1 (aglycone)15-25
171.1 (aglycone - NH3)25-35

Visualizations

Metabolic Pathway of this compound

Predicted Metabolic Pathway of this compound Parent This compound PhaseI Hydroxylated Metabolite Parent->PhaseI Phase I (Hydroxylation) PhaseII_G Glucuronide Conjugate PhaseI->PhaseII_G Phase II (Glucuronidation) PhaseII_S Sulfate Conjugate PhaseI->PhaseII_S Phase II (Sulfation)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Quantification Quantification MS Detection (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: Overview of the analytical workflow from sample to result.

References

Application Notes and Protocols for the Use of 3'-Fluorobiphenyl-3-ylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-Fluorobiphenyl-3-ylamine in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The protocols detailed herein are designed to serve as a robust starting point for the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science. The presence of the fluorobiphenyl moiety makes this amine a valuable building block for creating novel compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and binding affinity.[1][2]

The two primary palladium-catalyzed cross-coupling reactions covered in these notes are the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the creation of carbon-carbon (C-C) bonds. These reactions are renowned for their broad substrate scope and functional group tolerance.[3][4]

Buchwald-Hartwig Amination: Synthesis of Triarylamines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] When this compound is used as the amine component, this reaction allows for the synthesis of complex triarylamines. These structures are prevalent in organic electronic materials and as intermediates in the synthesis of biologically active molecules. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[5]

Illustrative Reaction Scheme:

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
24-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101875-85
31-Bromo-4-methoxybenzene[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (1.5)Toluene901680-90
42-BromopyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1002470-80

Disclaimer: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary and require optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure for the coupling of an aryl halide with this compound and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (12-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Amine, Aryl Halide, Pd Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup heating Heat and Stir (80-110 °C) setup->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Pure Triarylamine purify->product

Experimental workflow for Buchwald-Hartwig amination.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex amine_adduct [Ar-Pd(II)(NHR'R'')]L_n pd_complex->amine_adduct Ligand Exchange amido_complex [Ar-Pd(II)-NR'R'']L_n amine_adduct->amido_complex Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination hx_base [Base-H]X amido_complex->hx_base reagents Ar-X reagents->pd_complex Oxidative Addition amine R'R''NH amine->amine_adduct base Base base->amido_complex

Catalytic cycle of Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of Substituted Biphenyls

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4] While this compound itself is the amine, its derivatives, such as the corresponding aryl halide (e.g., 3-bromo-3'-fluorobiphenyl), can be used as substrates in Suzuki coupling to introduce further aryl or vinyl groups. This allows for the extension of the biphenyl scaffold, which is a common motif in many pharmaceutical agents and advanced materials.[6]

Illustrative Reaction Scheme:

EntryBoronic Acid (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O901290-98
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.0)Toluene/H₂O1001088-96
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)DMF/H₂O1101680-90
4Vinylboronic acid pinacol esterPd₂(dba)₃ (1.5)P(Cy)₃ (3)K₂CO₃ (2.0)Dioxane/H₂O80885-95

Disclaimer: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary and require optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl halide derivative of this compound with a boronic acid and may require optimization for specific substrates.

Materials:

  • 3-Bromo-3'-fluorobiphenyl (or other halide derivative)

  • Aryl- or vinylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane) and water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired substituted biphenyl product.

Suzuki_Mechanism pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex transmetal_complex [Ar-Pd(II)-R]L_n pd_complex->transmetal_complex transmetal_complex->pd0 product Ar-R transmetal_complex->product Reductive Elimination reagents Ar-X reagents->pd_complex Oxidative Addition boronic R-B(OR')₂ borate [R-B(OR')₂(OH)]⁻ boronic->borate base Base (e.g., OH⁻) base->borate borate->transmetal_complex Transmetalation

Catalytic cycle of Suzuki-Miyaura coupling.

References

The Pivotal Role of 3'-Fluorobiphenyl-3-ylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the biphenyl scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive starting material and key intermediate in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and potentially in neurodegenerative disorders and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound.

Application in Oncology: A Key Intermediate for the MEK Inhibitor Trametinib

A primary and well-documented application of a derivative of this compound is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations. The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival, and its dysregulation is a hallmark of many cancers. By inhibiting MEK1 and MEK2, Trametinib effectively blocks this pathway, leading to the suppression of tumor growth.

The synthesis of Trametinib involves the coupling of key intermediates, one of which is derived from this compound. This highlights the compound's importance in the manufacturing of this life-saving medication.

Signaling Pathway of Trametinib Action

The following diagram illustrates the role of MEK within the RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Trametinib Trametinib Trametinib->MEK

Figure 1: Simplified MEK signaling pathway and the inhibitory action of Trametinib.

Potential Applications in Kinase Inhibition and Neuroinflammation

The 3-aminobiphenyl scaffold is a recognized pharmacophore in the design of various kinase inhibitors. The introduction of a fluorine atom at the 3'-position can enhance the binding affinity and selectivity of these compounds for their target kinases. While specific data for this compound derivatives are emerging, the broader class of fluorinated aminobiphenyls has shown promise in targeting kinases implicated in cancer and inflammatory diseases.

Furthermore, neuroinflammation is a key pathological feature of many neurodegenerative diseases. The development of small molecules that can modulate inflammatory pathways in the central nervous system is an active area of research. Substituted 3-aminobiphenyls are being investigated for their potential to mitigate neuroinflammatory processes. The properties imparted by the 3'-fluoro substitution could be advantageous in developing brain-penetrant anti-neuroinflammatory agents.

Quantitative Data

Currently, specific quantitative biological data for this compound and its direct derivatives in the public domain is limited. The primary value of this compound is demonstrated through its successful incorporation into complex, highly active molecules like Trametinib. The following table will be updated as more direct biological data becomes available.

Compound/DerivativeTargetAssay TypeActivity (e.g., IC50)Reference
Trametinib (synthesized using a this compound derivative)MEK1Enzymatic Assay0.92 nM[1]
Trametinib (synthesized using a this compound derivative)MEK2Enzymatic Assay1.8 nM[1]
Further derivatives of this compoundTBDTBDTBDTBD

Table 1: Biological Activity of Compounds Associated with this compound. (TBD: To Be Determined)

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the title compound, which can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow start Start reagents Combine: - 3-Bromoaniline - 3-Fluorophenylboronic acid - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reagents reaction Heat reaction mixture (e.g., 80-100°C) under inert atmosphere reagents->reaction workup Aqueous workup: - Cool reaction mixture - Separate organic layer - Extract aqueous layer reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Materials:

  • 3-Bromoaniline

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for the Synthesis of a Trametinib Precursor

This protocol describes a conceptual synthetic step for utilizing this compound to form a key precursor for Trametinib, based on established synthetic routes. This involves a nucleophilic aromatic substitution or a related coupling reaction.

Materials:

  • This compound

  • An appropriate electrophilic coupling partner (e.g., a substituted pyridinone derivative)

  • A suitable base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the base portion-wise at a controlled temperature.

  • To this mixture, add a solution of the electrophilic coupling partner in the same anhydrous solvent.

  • Allow the reaction to proceed at an appropriate temperature (can range from room temperature to elevated temperatures) until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).

  • Perform an aqueous workup by extracting the product into a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid or oil by an appropriate method, such as recrystallization or column chromatography, to obtain the desired Trametinib precursor.

This compound is a strategically important molecule in medicinal chemistry, primarily demonstrated by its role in the synthesis of the MEK inhibitor Trametinib. The presence of the 3'-fluoro substituent provides a handle for chemists to fine-tune the properties of resulting drug candidates. While its application in oncology is clear, further research into its utility for developing novel kinase inhibitors and agents targeting neuroinflammation is warranted. The protocols provided herein offer a foundation for the synthesis and further derivatization of this versatile building block, enabling the exploration of new chemical space in drug discovery.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3'-Fluorobiphenyl-3-ylamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of analogs based on the 3'-Fluorobiphenyl-3-ylamine scaffold, with a focus on their potential as tyrosine kinase inhibitors. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for therapeutic development.

Introduction

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl moiety provides a rigid core that can be functionalized to achieve specific interactions within the ATP-binding pocket of various kinases. The fluorine atom at the 3'-position can influence the compound's electronic properties, metabolic stability, and binding affinity through favorable interactions with the target protein. This document outlines the SAR of a series of analogs, providing quantitative data on their inhibitory activity and detailed protocols for their synthesis and biological evaluation.

Data Presentation: SAR of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a series of N-(substituted phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide analogs against the BCR-ABL tyrosine kinase. This series explores the impact of the position of a fluorine substituent on the aniline ring, which is analogous to the core this compound structure.

Compound IDR-Group (Fluoro-aniline isomer)BCR-ABL IC50 (µM)[1]
1a 4-fluoroaniline0.109
1b 3-fluoroaniline>20
1c 2-fluoroaniline14.65
Imatinib (Reference Compound)0.491
Nilotinib (Reference Compound)0.039

Key SAR Observations:

  • The position of the fluorine atom on the terminal phenyl ring significantly impacts the inhibitory activity against BCR-ABL kinase.

  • A fluorine substituent at the 4-position (para) of the aniline ring (Compound 1a ) results in potent, sub-micromolar inhibition of BCR-ABL, being more potent than the reference compound Imatinib.[1]

  • Moving the fluorine to the 3-position (meta) (Compound 1b ) leads to a dramatic loss of activity, with an IC50 value greater than 20 µM.[1]

  • A fluorine at the 2-position (ortho) (Compound 1c ) results in a significant decrease in potency compared to the 4-fluoro analog, with an IC50 of 14.65 µM.[1]

  • These findings suggest that the 4-position of the terminal phenyl ring is a critical interaction point within the kinase binding site, where a fluorine atom can make favorable contacts. The steric and electronic properties of the substituent at this position are crucial for potent inhibitory activity.

Experimental Protocols

General Synthesis of N-(fluorophenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide Analogs

This protocol describes the final step in the synthesis of the target compounds, involving the condensation of a key intermediate with the respective fluoroaniline.

Materials:

  • Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

  • Appropriate fluoroaniline isomer (e.g., 4-fluoroaniline, 3-fluoroaniline, 2-fluoroaniline)

  • Dry Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • Ethyl acetate (EtOAc)

  • Water

  • Nitrogen gas

Procedure:

  • Dissolve Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (1.0 equivalent) in dry THF in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of the appropriate fluoroaniline (1.1 equivalents) in dry THF to the reaction mixture.

  • After 5 minutes of stirring at room temperature, add potassium tert-butoxide (5.0 equivalents) portion-wise to the mixture.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired final compound.[1]

In Vitro BCR-ABL Kinase Inhibition Assay (Z'-Lyte™ Assay)

This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of the synthesized compounds against the BCR-ABL tyrosine kinase.

Materials:

  • Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide (Invitrogen)

  • Recombinant BCR-ABL kinase

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • Kinase buffer

  • Development reagent

  • Stop reagent

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the synthesized inhibitor at various concentrations, and the Tyr 6 peptide substrate.

  • Initiate the kinase reaction by adding a mixture of BCR-ABL kinase and ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Add the development reagent to each well. This reagent contains a protease that will cleave the non-phosphorylated peptide, disrupting the FRET signal.

  • Incubate for a further period (e.g., 60 minutes) to allow for the development reaction.

  • Stop the reaction by adding the stop reagent.

  • Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.

  • Calculate the ratio of the two emission signals, which corresponds to the extent of substrate phosphorylation.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.[1]

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Biphenyl Precursors) synth Multi-step Synthesis (e.g., Suzuki Coupling, Amide Formation) start->synth analogs Library of This compound Analogs synth->analogs assay In Vitro Kinase Assay (e.g., Z'-Lyte™) analogs->assay data Quantitative Data (IC50 Values) assay->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->synth Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Kinase_Inhibition_Pathway cluster_binding Competitive Inhibition ATP ATP Kinase BCR-ABL Kinase (Active Site) ATP->Kinase ADP ADP Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor This compound Analog Inhibitor->Kinase Binds to ATP Binding Pocket Inhibitor->Block Downstream Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Mechanism of action for this compound analogs as competitive kinase inhibitors.

References

Application Note: Gram-Scale Synthesis of 3'-Fluorobiphenyl-3-ylamine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the gram-scale synthesis of 3'-Fluorobiphenyl-3-ylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid. This protocol addresses key considerations for scaling up the reaction, including reagent stoichiometry, catalyst selection, reaction conditions, and purification methods. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.

Introduction

This compound and its derivatives are important intermediates in the development of pharmaceuticals and functional materials. The presence of the fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and other physicochemical properties. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biaryl compounds like this compound. This document outlines a reliable and scalable protocol for its preparation.

Reaction Scheme

The synthesis proceeds via the following reaction:

Reaction Scheme

Figure 1. Suzuki-Miyaura coupling for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the gram-scale synthesis of this compound.

ParameterValue/RangeNotes
Reactants
3-Bromoaniline1.0 equivalentLimiting reagent.
3-Fluorophenylboronic Acid1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Catalyst System
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))1 - 3 mol%Lower catalyst loading is preferable for scale-up.
Ligand (if applicable, e.g., dppf)1 - 3 mol%Dependent on the choice of palladium precursor.
Base
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0 equivalentsThe choice of base can significantly impact reaction rate and yield.
Solvent System
Toluene/Water, Dioxane/Water, or 2-MeTHF/Water3:1 to 5:1 (v/v)A biphasic solvent system is common for Suzuki-Miyaura reactions.[1]
Reaction Conditions
Temperature80 - 110 °CThe reaction is typically heated to achieve a reasonable rate.[2]
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS until completion.
Yield and Purity
Isolated Yield75 - 90%Yields are generally high for this type of transformation.
Purity (after purification)>98%Achievable through recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Charge Reactor: - 3-Bromoaniline - 3-Fluorophenylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) B Inert Atmosphere: Purge with N₂ or Ar A->B C Add Catalyst: - Pd(PPh₃)₄ or PdCl₂(dppf) B->C D Heat Reaction Mixture: 80-110 °C C->D E Monitor Progress: TLC or LC-MS D->E F Cool to Room Temperature E->F G Phase Separation: Separate aqueous and organic layers F->G H Extraction: Extract aqueous layer with organic solvent G->H I Wash Organic Layer: Brine H->I J Dry and Concentrate: Dry over Na₂SO₄, filter, and evaporate solvent I->J K Crude Product J->K L Purification Method: - Recrystallization or - Column Chromatography K->L M Pure this compound L->M

A streamlined workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Bromoaniline

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, if necessary)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask, add 3-bromoaniline (1.0 equiv.), 3-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

    • Equip the flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

    • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

    • Add anhydrous toluene and degassed deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.5 M.

    • Stir the mixture vigorously and begin bubbling nitrogen through the solution for 20-30 minutes to ensure it is thoroughly degassed.

  • Catalyst Addition and Reaction:

    • Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the reaction mixture.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting 3-bromoaniline), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: The crude this compound can often be purified by recrystallization.[3][4] A suitable solvent system is typically a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexanes). Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[5] Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, the crude material can be purified by flash column chromatography on silica gel.[6] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure this compound.

Safety Precautions

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, and maintaining an inert atmosphere is crucial for catalyst activity and to prevent side reactions.

  • Exothermic Reactions: Be aware that the addition of base and catalyst can sometimes lead to exothermic events, especially on a larger scale.[7] Ensure adequate cooling capacity is available and add reagents portion-wise if necessary.

  • Solvent Safety: Toluene and dioxane are flammable and have associated health risks. Handle these solvents in a well-ventilated fume hood and take appropriate fire safety precautions.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Scale-Up Considerations: When scaling up reactions, it is crucial to ensure efficient stirring and heat transfer.[8] A risk assessment should be performed before any significant scale-up.[9] A gradual increase in scale (e.g., no more than 3-fold at a time) is recommended.[9]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound in gram quantities for applications in drug discovery and materials science. The provided quantitative data and workflow diagrams serve as a practical guide for the successful implementation of this synthetic route.

References

Application Notes and Protocols for the Derivatization of 3'-Fluorobiphenyl-3-ylamine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-3-ylamine is a fluorinated aromatic amine with a biphenyl scaffold, a structural motif present in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The primary amino group on the biphenyl structure serves as a key functional handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic activities.

These application notes provide a roadmap for the strategic derivatization of this compound to explore its potential as a lead compound in drug discovery. The focus is on synthetic modifications aimed at enhancing anticancer and antimicrobial activities, based on established structure-activity relationships of analogous aromatic amines and biphenyl compounds. Detailed experimental protocols for key derivatization reactions are provided, along with a discussion of relevant signaling pathways that may be targeted by these novel derivatives.

Potential Derivatization Strategies and Expected Biological Activities

The primary amino group of this compound is amenable to a variety of chemical transformations. Two common and effective strategies for modifying aromatic amines to enhance biological activity are N-acylation and N-sulfonylation. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule, leading to improved interactions with biological targets.

  • N-Acylation: The introduction of an acyl group can modulate the compound's solubility and ability to participate in hydrogen bonding. Different acyl chlorides or anhydrides can be used to introduce a range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

  • N-Sulfonylation: The sulfonamide group is a well-known pharmacophore found in a variety of drugs. It can act as a hydrogen bond donor and acceptor, and its introduction can significantly impact the acidity and electronic distribution of the molecule.

Based on the biological activities observed for structurally related compounds, the following table outlines hypothetical derivatives of this compound and their potential for enhanced activity.

Table 1: Hypothetical Derivatives of this compound and Their Potential Biological Activities

Derivative NameModificationR-GroupPotential Biological ActivityRationale/Analogous Compounds
N-(3'-Fluorobiphenyl-3-yl)acetamideAcylation-C(O)CH₃Anticancer, AntimicrobialAcylated anilines have shown a range of biological activities.
N-(3'-Fluorobiphenyl-3-yl)benzamideAcylation-C(O)C₆H₅AnticancerBenzoyl derivatives of aromatic amines have been investigated as anticancer agents.
N-(3'-Fluorobiphenyl-3-yl)-2-chloroacetamideAcylation-C(O)CH₂ClAnticancerα-Haloacetamides are known to be reactive moieties that can alkylate biological nucleophiles, a strategy used in some anticancer drugs.
N-(3'-Fluorobiphenyl-3-yl)benzenesulfonamideSulfonylation-S(O)₂C₆H₅Anticancer, AntimicrobialSulfonamide derivatives are a well-established class of therapeutic agents with diverse activities.[1]
N-(3'-Fluorobiphenyl-3-yl)-4-methylbenzenesulfonamideSulfonylation-S(O)₂C₆H₄-4-CH₃AnticancerToluenesulfonamides are common in medicinal chemistry and have shown anticancer properties.
4-Amino-N-(3'-Fluorobiphenyl-3-yl)benzenesulfonamideSulfonylation-S(O)₂C₆H₄-4-NH₂AntimicrobialThe sulfanilamide scaffold is the basis for sulfa drugs, a class of antibiotics.

Experimental Protocols

The following are generalized protocols for the N-acylation and N-sulfonylation of this compound. These should be adapted and optimized based on the specific acylating or sulfonylating agent used.

Protocol 1: General Procedure for N-Acylation of this compound

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or acetic anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine (1.2 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: General Procedure for N-Sulfonylation of this compound

Objective: To synthesize N-sulfonyl derivatives of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (1.1 equivalents)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware as in Protocol 1

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine (or DCM with TEA) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified sulfonamide derivative by appropriate spectroscopic methods.

Potential Signaling Pathways for Biological Activity

The biological activity of small molecules is often mediated through their interaction with specific cellular signaling pathways. For anticancer and antimicrobial agents, pathways that control cell proliferation, survival, and death are common targets. Based on studies of analogous bioactive aromatic amines, the following signaling pathways are potential targets for derivatives of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Some aminobiphenyl compounds have been shown to induce apoptosis through the activation of specific MAPK pathways, such as the JNK and ERK pathways.[2]

MAPK_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Apoptosis Apoptosis Derivative This compound Derivative Derivative->MEK

Caption: Hypothetical modulation of the MAPK signaling pathway by a this compound derivative.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation. Its hyperactivation is frequently observed in cancer, making it an attractive target for anticancer drug development. Small molecule inhibitors can target various nodes in this pathway, leading to the induction of apoptosis in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

Experimental_Workflow start Start: This compound synthesis Derivatization (Acylation/Sulfonylation) start->synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_screening Biological Screening (Anticancer/Antimicrobial Assays) characterization->bio_screening sar_analysis SAR Analysis bio_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Improvement end Active Derivative Identified sar_analysis->end Successful Candidate lead_optimization->synthesis

Caption: General experimental workflow for derivatization and activity screening.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and potential biological targets outlined in these application notes provide a framework for initiating a drug discovery program based on this scaffold. Through systematic chemical modification and biological evaluation, it is anticipated that derivatives with significantly enhanced anticancer and/or antimicrobial activities can be identified. Further investigation into the mechanism of action of the most potent compounds will be crucial for their development as clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction, a common method for its preparation.

Problem 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura coupling reaction between 3-bromoaniline and 3-fluorophenylboronic acid is giving a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low to no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting the issue:

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species.[1]

      • Troubleshooting Steps:

        • Use a fresh batch of palladium catalyst and ligand.

        • Consider using a pre-activated Pd(0) catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).[2]

        • If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable base and solvent) facilitate its reduction.

    • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and can also lead to the undesirable homocoupling of the boronic acid.[1]

      • Troubleshooting Steps:

        • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

        • Maintain a positive pressure of an inert gas throughout the entire reaction setup.

    • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the efficiency of the transmetalation step in the catalytic cycle.

      • Troubleshooting Steps:

        • For coupling with an aniline derivative, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[3]

        • A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is commonly used to dissolve both the organic substrates and the inorganic base.[2] The ratio may need to be optimized.

    • Boronic Acid Instability: Boronic acids can be prone to decomposition, especially under the reaction conditions.

      • Troubleshooting Steps:

        • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.

        • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Problem 2: Presence of Significant Side Products

  • Question: I am observing significant amounts of side products like homocoupled biphenyls and dehalogenated aniline in my reaction mixture. How can I minimize these?

  • Answer: The formation of side products is a common issue in Suzuki-Miyaura couplings. Here’s how to address them:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.

      • Troubleshooting Steps:

        • As mentioned above, ensure rigorous exclusion of oxygen from your reaction.

        • Using a Pd(0) catalyst source directly can minimize the presence of Pd(II) that can drive homocoupling.[2]

    • Dehalogenation of 3-Bromoaniline: The bromoaniline can be reduced to aniline, leading to a loss of starting material.

      • Troubleshooting Steps:

        • This can be caused by certain phosphine ligands or impurities in the reaction mixture.

        • Ensure high purity of all reagents and solvents.

        • Screening different phosphine ligands can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The most common and versatile route is the Suzuki-Miyaura coupling of 3-bromoaniline with 3-fluorophenylboronic acid. An alternative strategy involves the coupling of 1-bromo-3-fluorobenzene with 3-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine. The choice of route may depend on the availability and cost of the starting materials.

  • Q2: What is the best way to monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS can be employed.[1]

  • Q3: How can I purify the final this compound product?

    • A3: Flash column chromatography on silica gel is the most common method for purifying the crude product. Due to the basic nature of the amine, peak tailing or streaking can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[4] A gradient elution with a hexane/ethyl acetate solvent system is generally effective.

  • Q4: Can the amino group of 3-bromoaniline interfere with the Suzuki coupling reaction?

    • A4: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. However, with the appropriate choice of ligand and reaction conditions, this interference can be minimized, and the reaction can proceed efficiently without the need for protecting the amino group.

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling to Synthesize Fluorinated Biphenyls

ParameterTypical Range/ValueNotes
Aryl Halide 1.0 equivalent3-bromoaniline
Boronic Acid 1.2 - 1.5 equivalents3-fluorophenylboronic acid
Palladium Catalyst 1-5 mol%e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos
Base 2.0 - 3.0 equivalentse.g., K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent System Dioxane/H₂O, THF/H₂OTypically in a 4:1 to 10:1 ratio
Temperature 80 - 110 °CReaction temperature may need optimization
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS
Typical Yield 60 - 95%Highly dependent on specific conditions and scale

Note: The values in this table are general guidelines and may require optimization for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of similar substrates.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline, 3-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via a syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to afford this compound.

Protocol 2: Reduction of 3'-Fluoro-3-nitrobiphenyl (Alternative Route)

This protocol outlines the reduction of a nitro-biphenyl precursor to the desired amine.

Materials:

  • 3'-Fluoro-3-nitrobiphenyl (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 3'-Fluoro-3-nitrobiphenyl in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Mandatory Visualization

experimental_workflow start Start: Synthesis of this compound suzuki Suzuki-Miyaura Coupling: 3-Bromoaniline + 3-Fluorophenylboronic acid start->suzuki Primary Route reduction Alternative Route: Reduction of 3'-Fluoro-3-nitrobiphenyl start->reduction Alternative workup Reaction Workup: Extraction and Drying suzuki->workup reduction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end Final Product: This compound characterization->end

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki problem Problem: Low/No Yield in Suzuki Coupling cause1 Inactive Catalyst? problem->cause1 cause2 Oxygen Contamination? problem->cause2 cause3 Suboptimal Base/Solvent? problem->cause3 cause4 Boronic Acid Decomposition? problem->cause4 solution1 Solution: Use fresh catalyst, consider Pd(0) source. cause1->solution1 solution2 Solution: Degas solvents and maintain inert atmosphere. cause2->solution2 solution3 Solution: Screen different bases (K2CO3, K3PO4) and solvent ratios. cause3->solution3 solution4 Solution: Use excess boronic acid or convert to boronate ester. cause4->solution4

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Technical Support Center: Purification of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'-Fluorobiphenyl-3-ylamine from reaction byproducts. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki coupling?

A1: The synthesis of this compound, likely via a Suzuki-Miyaura coupling reaction between a bromoaniline derivative and a fluorophenylboronic acid, can lead to several byproducts. The most common impurities include:

  • Homocoupled products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the bromoaniline.

  • Dehalogenated starting material: The bromoaniline starting material may lose its bromine atom.

  • Protodeboronation product: The fluorophenylboronic acid may be converted back to fluorobenzene.

  • Residual palladium catalyst: The palladium catalyst used in the reaction can be a significant impurity.

  • Unreacted starting materials: Incomplete reactions will leave residual bromoaniline and fluorophenylboronic acid.

Q2: My this compound is showing poor peak shape (tailing) during silica gel column chromatography. What is the cause and how can I fix it?

A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes peak tailing, poor separation, and potential loss of the compound on the column. To mitigate this, you can:

  • Add a competing base to the mobile phase: Incorporating a small amount (0.5-2%) of a volatile tertiary amine like triethylamine (Et₃N) or a few drops of ammonium hydroxide into your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.[2]

  • Employ reversed-phase chromatography: If the impurities have significantly different polarities, reversed-phase chromatography on a C18 column can be an effective alternative.[2]

Q3: I am having difficulty recrystallizing this compound. It either oils out or remains soluble. What should I do?

A3: Recrystallization can be challenging for fluorinated compounds due to their unique solubility profiles.[3] If your compound is oiling out, it means the boiling point of the solvent is likely higher than the melting point of your compound, or the cooling is too rapid. If it remains soluble, the solvent is too good at dissolving your compound even at low temperatures. Here are some troubleshooting steps:

  • Solvent Selection: Experiment with a variety of single and mixed solvent systems. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Two-Solvent System: Use a two-solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.

  • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Troubleshooting Guides

Issue 1: Incomplete Separation of this compound from a Close-Eluting Impurity by Column Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find an eluent that provides better separation (larger ΔRf).Identification of a solvent system that resolves the product and impurity.
Co-elution of Isomers If the impurity is a positional isomer, normal-phase chromatography may not be sufficient. Consider using a different stationary phase like an amine-functionalized column or employing reversed-phase HPLC.[2][4]Improved separation of the isomeric impurities from the desired product.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight.Sharper bands and better separation between closely eluting compounds.
Improper Column Packing Ensure the column is packed uniformly without any air bubbles or cracks. Use the "wet-packing" or "dry-packing" method carefully.A well-packed column prevents channeling and band broadening, leading to better resolution.
Issue 2: Low Recovery of this compound After Purification
Potential Cause Troubleshooting Step Expected Outcome
Adsorption on Silica Gel As mentioned in the FAQs, the basic amine can irreversibly bind to acidic silica. Add triethylamine to your eluent or use an alternative stationary phase.[2]Increased recovery of the amine product from the column.
Product is too Soluble in Recrystallization Mother Liquor Concentrate the mother liquor and attempt a second recrystallization. Alternatively, perform column chromatography on the mother liquor to recover the remaining product.Recovery of additional pure product from the recrystallization filtrate.
Decomposition on Silica Some sensitive amines can degrade on acidic silica gel. Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute it faster, or switch to a less acidic stationary phase like neutral alumina.Reduced product loss due to degradation during chromatography.
Volatility of the Compound If the compound is somewhat volatile, avoid excessive drying under high vacuum or at elevated temperatures.Minimized loss of product due to sublimation or evaporation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Modified Normal-Phase)

This protocol is a general starting point for the purification of this compound on silica gel.

  • TLC Analysis:

    • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for the desired product.

    • To the optimized solvent system, add 0.5-1% triethylamine to prevent peak tailing.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (containing triethylamine).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane/ethyl acetate mixture).

    • Heat the test tubes to the boiling point of the solvent.

    • A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Recrystallization Procedure:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Crude this compound cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Final Product start Initial Product Mixture tlc TLC Analysis of Crude start->tlc column Column Chromatography tlc->column Multiple Spots or Streaking recrystallization Recrystallization tlc->recrystallization One Major Spot (Solid) acid_base Acid-Base Extraction tlc->acid_base Basic/Acidic Impurities pure_product Pure this compound column->pure_product recrystallization->pure_product acid_base->column Further Purification Needed acid_base->pure_product Sufficiently Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation / Tailing in Column Chromatography cause1 Acidic Silica Interaction problem->cause1 cause2 Inappropriate Eluent Polarity problem->cause2 cause3 Column Overloading problem->cause3 solution1a Add Triethylamine to Eluent cause1->solution1a solution1b Use Amine-Functionalized Silica cause1->solution1b solution2 Optimize Solvent System via TLC cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Optimizing Synthesis of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3'-Fluorobiphenyl-3-ylamine. The Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most common approaches involve the coupling of an aryl halide with an arylboronic acid. The two primary recommended combinations are:

  • Route A: 3-Bromoaniline and 3-Fluorophenylboronic acid.

  • Route B: 3-Aminophenylboronic acid and 1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene. The reactivity of aryl halides generally follows the trend I > Br > Cl.[1]

Q2: Which palladium catalyst and ligand system is most effective for this transformation?

A2: The choice of catalyst and ligand is crucial for achieving high yields. For couplings involving anilines, which can act as ligands themselves, specific catalyst systems are recommended. Common choices include:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Ligand: Phosphine ligands are generally required to facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, though more specialized ligands like XPhos or SPhos can sometimes offer improved yields, especially with challenging substrates.

Q3: What are the typical reaction conditions (base, solvent, temperature)?

A3: The reaction conditions should be carefully optimized.

  • Base: An inorganic base is necessary to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent and water is often used. Popular solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.

  • Temperature: The reaction is typically heated to between 80-110 °C to ensure a reasonable reaction rate.

Q4: My reaction yield is consistently low. What are the common causes and how can I improve it?

A4: Low yields in Suzuki couplings can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common culprits include inactive catalyst, suboptimal base or solvent, or the presence of oxygen which can deactivate the catalyst.

Q5: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A5: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. To minimize this:

  • Ensure a truly oxygen-free environment by thoroughly degassing your solvents and running the reaction under an inert atmosphere (Nitrogen or Argon).

  • Use a stoichiometric ratio of the aryl halide to the boronic acid, or a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents).

  • Optimize the reaction temperature; sometimes lower temperatures can reduce the rate of homocoupling more than the desired cross-coupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Palladium Catalyst- Use a fresh batch of palladium catalyst. - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. - Consider a pre-catalyst that is more stable to air.
Incorrect Base- The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent System- The solvent can significantly impact solubility and reaction rate. Screen solvents like 1,4-dioxane, toluene, or DMF, typically with water as a co-solvent. - Ensure solvents are anhydrous and degassed.
Low Reaction Temperature- Increase the reaction temperature in 10 °C increments, monitoring for decomposition. A typical range is 80-110 °C.
Significant Byproduct Formation (e.g., Homocoupling) Presence of Oxygen- Thoroughly degas the solvent mixture by sparging with an inert gas or by freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Stoichiometry- Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.
High Temperature- Lowering the reaction temperature may decrease the rate of homocoupling.
Incomplete Consumption of Starting Material Insufficient Reaction Time- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Catalyst Deactivation- Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). - Ensure high purity of starting materials and solvents to avoid catalyst poisons.
Difficult Product Purification Co-elution with Boronic Acid Residues- After the reaction, an aqueous wash with a base (e.g., NaOH solution) can help remove unreacted boronic acid.
Persistent Palladium Contamination- The crude product can be filtered through a plug of silica gel or treated with a palladium scavenger.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar transformations and may require optimization for specific laboratory conditions.

Route A: Coupling of 3-Bromoaniline with 3-Fluorophenylboronic Acid

Materials:

  • 3-Bromoaniline

  • 3-Fluorophenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-Bromoaniline (1.0 eq), 3-Fluorophenylboronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Catalyst Addition: Add Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Reaction: Stir the mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for Suzuki-Miyaura couplings of analogous aryl amines with arylboronic acids. These values can serve as a starting point for the optimization of the synthesis of this compound.

Parameter Typical Range/Value Notes
Aryl Halide 1.0 equivalentLimiting reagent.
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Ligand 2 - 10 mol%A slight excess relative to the palladium source is common.
Base 2 - 3 equivalentsEnsure the base is anhydrous and finely powdered.
Solvent 1,4-Dioxane/H₂O (4:1)Other solvents like toluene or DMF can also be effective.
Temperature 80 - 110 °CHigher temperatures may lead to byproduct formation.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Expected Yield 60 - 95%Highly dependent on the specific substrates and optimized conditions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition pdiia Ar-Pd(II)-X(L₂) oa->pdiia tm Transmetalation pdiib Ar-Pd(II)-Ar'(L₂) tm->pdiib pdiib->pd0 Regeneration re Reductive Elimination product Ar-Ar' (Product) pdiib->product re->product aryl_halide Ar-X aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiib

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base start->reagents setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool to RT, Dilute, and Perform Aqueous Extraction reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

troubleshooting poor yield in 3'-Fluorobiphenyl-3-ylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3'-Fluorobiphenyl-3-ylamine Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting poor yields in reactions involving the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound, and what are the typical causes for low yield?

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This involves coupling an aryl halide with an organoboron compound, such as 3-aminophenylboronic acid with 1-bromo-3-fluorobenzene, in the presence of a palladium catalyst and a base.[1][2] Common causes for low yields can be broadly categorized into issues with reactants, catalyst, reaction conditions, and workup procedures.[3]

Q2: How critical is the purity of the starting materials?

Reactant purity is crucial for the success of the reaction. Impurities in the aryl halide or the boronic acid can poison the palladium catalyst, leading to significantly reduced yields or complete reaction failure.[3][4] Boronic acids, in particular, can degrade over time to form boroxines (trimeric anhydrides), which are less reactive. It is recommended to use high-purity reagents or purify them before use.

Q3: Can the choice of palladium catalyst significantly impact the reaction yield?

Yes, the choice of catalyst and its handling are critical. Different palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), exhibit different reactivities.[1] The catalyst is also sensitive to oxygen, and failure to maintain an inert atmosphere can lead to its decomposition and subsequent low yield.[1][5]

Q4: What are the most common side reactions that lower the yield of the desired product?

A frequent side reaction is the homocoupling of the boronic acid reagent, also known as Glaser coupling, which forms a symmetrical biaryl impurity.[3] This is particularly problematic when oxygen is present. Another common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source like water or alcohol, effectively consuming the starting material without forming the product.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor yields in the synthesis of this compound.

Issue 1: Little to No Product Formation
  • Potential Cause: Inactive Catalyst

    • Troubleshooting Steps:

      • Ensure the palladium catalyst is fresh and has been stored correctly under an inert atmosphere.

      • Verify that the reaction was set up under strictly inert conditions (e.g., using nitrogen or argon gas) to prevent catalyst oxidation.[1]

      • Consider increasing the catalyst loading (typically 1-5 mol%).[1]

      • Screen different palladium catalysts or ligands, as their effectiveness can be substrate-dependent.[5][6]

  • Potential Cause: Ineffective Base

    • Troubleshooting Steps:

      • Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is strong enough and used in sufficient quantity (typically 2-3 equivalents).[1]

      • Check the solubility of the base in the chosen solvent system. A heterogeneous mixture is common, but adequate mixing is essential.

      • Consider using a stronger or more soluble base, such as cesium carbonate, which is often more effective.

  • Potential Cause: Suboptimal Reaction Conditions

    • Troubleshooting Steps:

      • Optimize the reaction temperature. Suzuki couplings often require heating, typically between 80-110 °C.[1][2]

      • Ensure the reaction time is sufficient. Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[1][3]

      • The choice of solvent is critical; polar aprotic solvents like dioxane, DMF, or toluene, often in a mixture with water, are commonly used.[1][7][8] Ensure solvents are anhydrous if the reaction is moisture-sensitive.[9]

Issue 2: Significant Formation of Byproducts (e.g., Homocoupled Products)
  • Potential Cause: Presence of Oxygen

    • Troubleshooting Steps:

      • Thoroughly degas the solvent before use by sparging with an inert gas or using a freeze-pump-thaw technique.

      • Ensure the reaction flask is properly evacuated and backfilled with nitrogen or argon before adding reagents.[1]

  • Potential Cause: Protodeboronation

    • Troubleshooting Steps:

      • Ensure the boronic acid is not exposed to acidic conditions before the coupling reaction.

      • Use a robust base and ensure anhydrous conditions where appropriate to minimize proton sources.

Issue 3: Product Loss During Workup and Purification
  • Potential Cause: Inefficient Extraction

    • Troubleshooting Steps:

      • After quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly to ensure the amine product is in its neutral, organic-soluble form.

      • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer.[1]

  • Potential Cause: Difficulty in Chromatographic Separation

    • Troubleshooting Steps:

      • If byproducts like homocoupled species are difficult to separate, optimize the solvent system for flash column chromatography. A gradient elution might be necessary.

      • Consider that the product, being an amine, may streak on silica gel. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can improve peak shape and separation.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of a representative Suzuki-Miyaura cross-coupling reaction for synthesizing a fluorinated biphenyl derivative.

ParameterCondition AYield (%)[2]Condition BYield (%)[2]Key Consideration
Catalyst Pd(PPh₃)₄ (3 mol%)82PdCl₂(dppf) (3 mol%)91PdCl₂(dppf) is often more robust and efficient for challenging substrates.
Base K₂CO₃ (2 equiv)75Cs₂CO₃ (2 equiv)93Cs₂CO₃ is more soluble and basic, often leading to higher yields.[6]
Solvent Toluene/H₂O (4:1)801,4-Dioxane/H₂O (4:1)89The choice of solvent can influence reaction rate and selectivity.[7][8]
Temperature 80 °C78110 °C92Higher temperatures generally increase the reaction rate, but may also lead to decomposition.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure for the synthesis of this compound and may require optimization.

Materials:

  • 3-Aminophenylboronic acid (1.2 equivalents)

  • 1-Bromo-3-fluorobenzene (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 1-bromo-3-fluorobenzene, 3-aminophenylboronic acid, cesium carbonate, and palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.[3]

Visualizations

G Troubleshooting Workflow for Poor Yield start Low or No Yield Observed check_catalyst Is the Pd catalyst active and handled under inert atmosphere? start->check_catalyst check_base Is the base appropriate and sufficient? check_catalyst->check_base Yes sol_catalyst Solution: - Use fresh catalyst - Ensure inert atmosphere - Screen different catalysts/ligands check_catalyst->sol_catalyst No check_reagents Are starting materials pure? check_base->check_reagents Yes sol_base Solution: - Use a stronger base (e.g., Cs₂CO₃) - Ensure sufficient equivalents (2-3 eq.) check_base->sol_base No check_conditions Are reaction conditions (T, t, solvent) optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Use high-purity reagents - Check boronic acid quality - Purify starting materials if needed check_reagents->sol_reagents No sol_conditions Solution: - Optimize temperature (80-110°C) - Increase reaction time - Screen solvents (Dioxane, Toluene, DMF) check_conditions->sol_conditions No

Caption: A step-by-step workflow for troubleshooting low yields.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar¹-Pd(II)L₂-X ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² red_elim->product reagents Ar¹-X + Ar²-B(OR)₂ reagents->ox_add base Base base->transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Improving the Solubility of 3'-Fluorobiphenyl-3-ylamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3'-Fluorobiphenyl-3-ylamine in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: this compound possesses a biphenyl ring system, which is a large, non-polar hydrocarbon structure. This hydrophobicity leads to poor solubility in aqueous solutions.[1][2] While the amine group can participate in hydrogen bonding, the overall lipophilic character of the molecule dominates, making it sparingly soluble in water.[1][2]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[3][4] The abrupt change in solvent polarity causes the compound to come out of solution. To prevent this, you can:

  • Perform serial dilutions: Instead of a single large dilution, create a series of intermediate dilutions in your assay buffer.[3]

  • Add the compound stock slowly while vortexing: This helps to disperse the compound more evenly and avoids localized high concentrations.[4]

  • Warm the aqueous medium: For some compounds, solubility increases with temperature. Using pre-warmed (e.g., 37°C) buffer or media can help.[3]

  • Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced cytotoxicity.[3][4] For sensitive cell lines or long-term experiments, a concentration of 0.1% or lower is often recommended. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: How does pH affect the solubility of this compound?

Q5: Can I use surfactants or detergents to improve solubility?

A5: Yes, surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[5] Non-ionic surfactants like Tween-20 or Triton X-100 are often used in enzyme assays at low concentrations (e.g., 0.01-0.05%). However, for cell-based assays, surfactants can be cytotoxic as they can disrupt cell membranes. Their use in cellular assays must be carefully validated.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Immediate cloudiness or formation of visible particles upon adding the DMSO stock to the media.

  • Crystalline precipitate observed in the wells of a culture plate after incubation.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock solution has precipitate. - Warm gently (37°C) - Sonicate - Prepare fresh stock check_stock->stock_issue No check_conc Is the final assay concentration too high? check_stock->check_conc Yes lower_conc Lower the final concentration and re-test solubility. check_conc->lower_conc Potentially dilution_method How was the dilution performed? check_conc->dilution_method No final_solution If precipitation persists, consider a different solubilization strategy (e.g., cyclodextrins). lower_conc->final_solution rapid_dilution Rapid, single-step dilution dilution_method->rapid_dilution slow_dilution Slow, serial dilution dilution_method->slow_dilution optimize_dilution Optimize Dilution Protocol: - Use serial dilutions - Add stock to buffer slowly with mixing rapid_dilution->optimize_dilution check_media Consider media components and pH. - Test different media formulations - Adjust pH (if compatible with cells) slow_dilution->check_media optimize_dilution->final_solution check_media->final_solution G cluster_cell Cell-Based Assay Options cluster_enzyme Enzyme Assay Options start Inconsistent/ Low Potency assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cellular enzyme_based Enzyme/Biochemical Assay assay_type->enzyme_based Biochemical cell_cosolvent Co-solvent (e.g., DMSO) - Keep final conc. <0.5% - Perform vehicle control cell_based->cell_cosolvent cell_ph pH Adjustment - Determine compound pKa - Adjust buffer pH to pKa - 2 - Ensure cell viability at new pH cell_based->cell_ph cell_cyclodextrin Cyclodextrins (e.g., HP-β-CD) - Can be less toxic than co-solvents - Forms inclusion complex cell_based->cell_cyclodextrin enzyme_cosolvent Co-solvent (e.g., DMSO, Ethanol) - Higher concentrations may be tolerated - Check for enzyme inhibition by solvent enzyme_based->enzyme_cosolvent enzyme_ph pH Adjustment - Determine compound pKa - Adjust buffer to optimal pH for solubility and enzyme activity enzyme_based->enzyme_ph enzyme_surfactant Surfactants (e.g., Tween-20) - Use low concentrations (0.01-0.05%) - Can help solubilize very hydrophobic compounds enzyme_based->enzyme_surfactant

References

addressing stability issues of 3'-Fluorobiphenyl-3-ylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 3'-Fluorobiphenyl-3-ylamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like many primary aromatic amines, the stability of this compound in solution is primarily influenced by several factors:

  • pH: Aromatic amines can be susceptible to degradation in both acidic and alkaline conditions, though the specific pH sensitivity can vary.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation. It is crucial to protect solutions from light.

  • Temperature: Elevated temperatures accelerate the rate of degradation. For optimal stability, solutions should be stored at low temperatures.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine functional group.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Visual signs of degradation can include a change in the color of the solution, often turning yellowish or brownish, or the formation of precipitates. Analytically, degradation is identified by the appearance of new peaks and a decrease in the peak area of the parent compound in a chromatogram (e.g., from an HPLC analysis).

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of your this compound solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -70°C for long-term storage.[1][2]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use degassed solvents to minimize oxidative degradation.

  • For critical applications, it is advisable to prepare fresh solutions before use or to conduct a solution stability study under your specific experimental conditions.

Q4: In which solvents should I dissolve this compound for maximum stability?

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Action
Unexpected peaks in the chromatogram Degradation of this compound.1. Prepare a fresh solution and re-analyze. 2. Review storage conditions (temperature, light exposure). 3. Perform a forced degradation study to identify potential degradation products.
Decrease in the expected concentration over time Instability of the compound under the storage or experimental conditions.1. Verify storage temperature and ensure protection from light. 2. For aqueous solutions, check and buffer the pH if necessary. 3. Perform a stability study at different time points to determine the degradation rate under your specific conditions.
Discoloration of the solution Oxidation or photodegradation.1. Prepare fresh solutions using degassed solvents. 2. Handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. 3. Ensure the solution is always protected from light.
Poor reproducibility of analytical results Inconsistent sample handling and storage, or ongoing degradation.1. Standardize the entire workflow from solution preparation to analysis. 2. Prepare and analyze samples in a consistent and timely manner. 3. Use an internal standard to correct for variations.

Stability Data Overview

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the stability of other primary aromatic amines in human urine, which can serve as a general guideline. It is important to note that a compound-specific stability study is highly recommended for critical applications.

Table 1: Short-Term and Long-Term Stability of Selected Primary Aromatic Amines in Urine at Various Temperatures [1][2]

AnalyteStorage TemperatureStability Duration
o-toluidine~20°CReduced recovery observed
4°C and 10°CStable for 10 days
-20°C and -70°CStable for 10 days
-70°CStable for up to 14 months
2,6-dimethylaniline~20°CReduced recovery observed
4°C and 10°CStable for 10 days
-20°C and -70°CStable for 10 days
-70°CStable for up to 14 months
o-anisidine~20°CReduced recovery observed
4°C and 10°CStable for 10 days
-20°C and -70°CStable for 10 days
-70°CStable for up to 14 months
1-aminonaphthalene~20°CReduced recovery observed
4°C and 10°CStable for 10 days
-20°C and -70°CStable for 10 days
-70°CStable for up to 14 months
2-aminonaphthalene~20°CReduced recovery observed
4°C and 10°CStable for 10 days
-20°C and -70°CStable for 10 days
-70°CStable for up to 14 months
4-aminobiphenyl~20°CReduced recovery observed
4°C and 10°CStable for 10 days
-20°C and -70°CStable for 10 days
-70°CStable for up to 14 months

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3][4][5][6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a set time.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.[3]

  • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradants.

Instrumentation and Conditions (Example): [8]

  • HPLC System: UPLC H-Class System or equivalent

  • Detector: ACQUITY QDa Mass Detector or a Photodiode Array (PDA) UV detector

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Example Gradient Program: [8]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.0595
9.0595
9.1955
10.0955

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

degradation_pathway parent This compound oxidation Oxidation Products (e.g., N-oxides, hydroxylamines) parent->oxidation O₂ / H₂O₂ hydrolysis Hydrolysis Products parent->hydrolysis H⁺ / OH⁻ photodegradation Photodegradation Products parent->photodegradation Light (hν)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing during the HPLC analysis of 3'-Fluorobiphenyl-3-ylamine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing for this compound, an aromatic amine, is a frequent chromatographic challenge.[1] The issue predominantly stems from chemical interactions within the analytical column, though physical or instrumental factors can also contribute.

  • Primary Chemical Cause: Secondary Silanol Interactions The core issue is often the interaction between the basic amine group of your analyte and acidic silanol groups (Si-OH) on the surface of standard silica-based HPLC columns. At a typical mobile phase pH, some silanol groups are ionized (Si-O-), creating negatively charged sites.[2] The basic amine group can become protonated (R-NH3+), leading to a strong secondary ionic interaction with these ionized silanols.[3] This secondary retention mechanism, in addition to the intended reversed-phase interaction, causes molecules to elute more slowly from these active sites, resulting in a tailed, asymmetrical peak.[1][4][5]

  • Common Physical & Instrumental Causes:

    • Column Voids or Contamination: A void at the column inlet or contamination of the column frit can distort the sample path, leading to tailing.[3][6]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing, especially for early-eluting peaks.[1]

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.[1][7]

cluster_column Silica Stationary Phase cluster_analyte Analyte Silanol Ionized Silanol Group (Si-O⁻) Result Peak Tailing Silanol->Result Causes C18 C18 Chains (Primary Interaction) Amine This compound (Protonated Amine R-NH₃⁺) Amine->Silanol Secondary Ionic Interaction (Undesired) Amine->C18 Hydrophobic Interaction (Desired)

Caption: Analyte interaction with the stationary phase.

Q2: How can I systematically troubleshoot the peak tailing of my aromatic amine?

A logical, step-by-step approach is the most effective way to diagnose and resolve peak tailing. Start by addressing the most common chemical causes before moving to potential instrumental issues.

Below is a workflow to guide your troubleshooting process.

start Peak Tailing Observed (Tailing Factor > 1.2) check_column 1. Evaluate Column Is it a modern, end-capped, high-purity silica column? start->check_column replace_column Action: Switch to a base-deactivated (end-capped) column. check_column->replace_column No check_ph 2. Check Mobile Phase pH Is pH 2.5-3.0 to protonate silanols? Is it >2 units from analyte pKa? check_column->check_ph Yes replace_column->check_ph adjust_ph Action: Lower mobile phase pH to ~2.7 using 0.1% Formic or Acetic Acid. check_ph->adjust_ph No check_additive 3. Consider Additives Is a buffer or competing amine being used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Add a competing amine (e.g., 0.1% Triethylamine) to the mobile phase. check_additive->add_additive No check_instrument 4. Check for Physical Issues Are extra-column volumes minimized? Is the sample concentration appropriate? check_additive->check_instrument Yes add_additive->check_instrument fix_instrument Action: Reduce tubing length/ID. Lower sample concentration. check_instrument->fix_instrument No end Symmetrical Peak Achieved check_instrument->end Yes fix_instrument->end

Caption: Troubleshooting workflow for amine peak tailing.

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter that directly influences peak shape by altering the ionization state of both the analyte and the stationary phase.[8][9]

  • Low pH (pH < 3): At a low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), making them neutral.[3][10] This minimizes the undesirable ionic interactions with the protonated amine analyte, leading to a significant improvement in peak symmetry.[6][10] It is crucial to use a column specifically designed for low pH conditions to avoid dissolving the silica stationary phase.[3][10]

  • Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups are partially ionized, and the mobile phase pH may be close to the analyte's pKa, leading to the presence of multiple analyte forms and severe peak tailing.[3][4]

  • High pH (pH > 8): At high pH, the basic amine analyte is deprotonated and neutral, which can also improve peak shape. However, the silica backbone of most columns is unstable and can dissolve at high pH.[11] If this approach is necessary, a hybrid or specially bonded high-pH stable column must be used.[11][12]

Mobile Phase pHAnalyte State (Amine)Stationary Phase State (Silanol)Expected Tailing Factor (As)Expected Outcome
6.5 Protonated (R-NH3+)Partially Ionized (Si-O-)> 2.0Severe Tailing
4.5 Protonated (R-NH3+)Partially Ionized (Si-O-)1.8 - 2.5Significant Tailing
2.7 Protonated (R-NH3+)Neutral (Si-OH)1.0 - 1.3 Symmetrical Peak
9.5 (on pH stable column) Neutral (R-NH2)Fully Ionized (Si-O-)1.1 - 1.4Good Symmetry
Q4: What mobile phase additives can I use to improve peak shape?

Mobile phase additives are used to control pH and mask residual silanol groups, thereby improving peak symmetry.

  • Buffers (e.g., Formate, Acetate): The primary role of a buffer is to maintain a constant and consistent mobile phase pH.[1] Using an unbuffered mobile phase can lead to pH shifts as the sample is introduced, causing peak distortion.[6] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate at concentrations of 10-20 mM are recommended.[10]

  • Competing Amines (e.g., Triethylamine - TEA): A small concentration (e.g., 0.1% v/v) of a competing amine like TEA can be added to the mobile phase.[13] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the analyte.[10] This prevents the secondary interactions that cause peak tailing. However, TEA can suppress ionization in MS detectors and is more commonly used with UV detection.

Mobile Phase ConditionAdditive ConcentrationExpected Tailing Factor (As)Rationale
Acetonitrile/WaterNone> 2.0No pH control or silanol masking.
Acetonitrile/Water with 0.1% Formic Acid0.1% (v/v)1.1 - 1.4Lowers pH to protonate silanols.
Acetonitrile/Water with 0.1% TEA, pH adjusted0.1% (v/v)1.1 - 1.5Competing amine masks active silanol sites.
Acetonitrile/Water with 20mM Ammonium Formate20 mM1.0 - 1.3 Provides stable pH buffering at a low pH.
Q5: What type of HPLC column is best for analyzing this compound?

Column selection is fundamental to preventing peak tailing for basic compounds.[5]

  • High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities that can cause tailing.[6] More importantly, they undergo a process called "end-capping," where most of the accessible residual silanol groups are chemically bonded with a small silylating agent.[4][10] These are often referred to as base-deactivated silica (BDS) columns and are the first choice for analyzing amines.[10]

  • Alternative Stationary Phases: If tailing persists even on a high-quality C18 column, consider a different stationary phase.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the residual silanol groups.

    • Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity for aromatic compounds like this compound and may result in better peak shape.[14]

Column TypeKey FeatureSuitability for Aromatic Amines
Traditional C18 (Type A Silica)High concentration of active silanols.Poor (Expect significant tailing).
High-Purity End-Capped C18 (Type B)Low silanol activity, base-deactivated.Excellent (Recommended starting point).
Embedded Polar Group (EPG) C18Silanol shielding via polar group.Very Good (Alternative to standard C18).
Phenyl-HexylAlternative selectivity (π-π interactions).Good (Useful if C18 fails to provide good shape/selectivity).

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Buffer Preparation

This protocol describes the preparation of a low-pH mobile phase to minimize silanol interactions.

  • Objective: To prepare a buffered mobile phase at pH ~2.7 to ensure silanol groups are fully protonated.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (or Ammonium Formate salt)

    • 0.45 µm solvent filters

  • Procedure:

    • To prepare 1 L of 20 mM Ammonium Formate buffer, dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water.

    • Adjust the pH of the aqueous solution to 2.7 using formic acid. Monitor the pH with a calibrated pH meter.

    • Alternatively, for a simpler 0.1% formic acid mobile phase, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Filter the aqueous mobile phase (Phase A) through a 0.45 µm filter.

    • Filter the organic mobile phase (Phase B, Acetonitrile) through a separate 0.45 µm filter.

    • Degas both mobile phases using sonication or vacuum degassing.

    • Set your HPLC gradient or isocratic conditions using the prepared mobile phases. Start with a condition like 60:40 A:B and adjust as needed for retention.

Protocol 2: Using a Competing Amine (Triethylamine) as a Mobile Phase Additive

This protocol is suitable for HPLC-UV systems where MS sensitivity is not a concern.

  • Objective: To mask active silanol sites on the stationary phase using triethylamine (TEA).

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Triethylamine (TEA)

    • Phosphoric acid or acetic acid for pH adjustment

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add TEA to the aqueous phase to a final concentration of 0.1% (v/v). For 1 L, add 1 mL of TEA.

    • Mix thoroughly. The solution will be basic.

    • Adjust the pH of the TEA-containing aqueous solution to the desired range (e.g., pH 3.0 or 7.0) using an appropriate acid like phosphoric acid.

    • Filter and degas the mobile phase as described in Protocol 1.

    • Important: Dedicate a column to this method if possible, as TEA can be difficult to wash out completely and may affect future analyses of acidic compounds.

Protocol 3: Column Selection and Conditioning

Proper column choice and handling are essential for reproducible results.

  • Objective: To select and properly condition an appropriate column for amine analysis.

  • Column Selection:

    • Choose a modern, high-purity, base-deactivated (end-capped) C18 column from a reputable manufacturer.

    • A common dimension is 4.6 x 150 mm with 3 or 5 µm particles. For UHPLC, select appropriate dimensions (e.g., 2.1 mm ID, <2 µm particles).

  • Conditioning Procedure:

    • Install the column in the correct flow direction.

    • Flush the column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 20 column volumes to remove storage solvent and contaminants.

    • Gradually introduce the mobile phase. If using a high buffer concentration, switch from 100% organic to a 50:50 mix of organic and buffered aqueous phase to avoid buffer precipitation.

    • Equilibrate the column with the initial mobile phase conditions for your analysis. This may take 10-20 column volumes, or until a stable baseline is achieved.

    • Perform several blank injections (mobile phase or sample diluent) to ensure the system is clean and the baseline is stable before injecting your sample.

References

Technical Support Center: Optimizing Mobile Phase for 3'-Fluorobiphenyl-3-ylamine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3'-Fluorobiphenyl-3-ylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for LC-MS analysis of this compound?

A1: For the analysis of this compound, a reversed-phase liquid chromatography (RPLC) method coupled with a mass spectrometer is typically recommended. Due to its basic nature as a primary aromatic amine, the mobile phase should be acidic to ensure good peak shape and ionization efficiency.[1][2][3]

A good starting point would be a C18 or a Pentafluorophenyl (PFP) column.[2][3] PFP columns can offer alternative selectivity for aromatic and fluorinated compounds. The mobile phase should consist of an aqueous component with an acid additive and an organic solvent.

Recommended Starting Parameters:

ParameterRecommendation
LC Column C18 or PFP, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[4][5]
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 30 - 40 °C[3]
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[3]

Q2: My peak shape for this compound is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase chromatography.[2][6] Tailing is often caused by secondary interactions between the basic amine group and acidic silanols on the silica-based column packing.

Troubleshooting Steps for Poor Peak Shape:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (typically pH 2-4) to keep the analyte fully protonated. Using 0.1% formic acid usually achieves this.[1]

  • Column Choice: If tailing persists on a standard C18 column, consider using a column with a highly inert surface or an end-capped C18 column to minimize silanol interactions.[7] A PFP column can also provide better peak shape for this type of analyte.[2]

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.[7]

  • Injection Solvent: The injection solvent should be weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[8] Dissolving your sample in the initial mobile phase composition is ideal.

Q3: I am observing low sensitivity or no signal for my analyte. What could be the cause?

A3: Low sensitivity in LC-MS analysis can stem from several factors, including inefficient ionization, matrix effects, or issues with the mass spectrometer settings.

Troubleshooting Low Sensitivity:

  • Ionization Efficiency: this compound, being a basic compound, should ionize well in positive ESI mode. The presence of an acid like formic acid in the mobile phase is crucial as it provides a source of protons to facilitate the formation of [M+H]+ ions.[1]

  • MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for your specific compound. This includes the capillary voltage, nebulizer gas pressure, drying gas temperature, and fragmentor voltage. If possible, perform a direct infusion of a standard solution to optimize these parameters.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte. To diagnose this, you can perform a post-column infusion experiment. If matrix effects are significant, improving your sample preparation procedure (e.g., using solid-phase extraction) may be necessary.[9]

  • Mobile Phase Additives: While formic acid is a good starting point, you could also evaluate other additives like ammonium formate or ammonium acetate, which can sometimes improve ionization efficiency.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common problems you may encounter during the LC-MS analysis of this compound.

Issue 1: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[11]
Unstable Column Temperature Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.[11]
Inconsistent Mobile Phase Composition Prepare fresh mobile phases daily.[2] Ensure proper mixing and degassing of the solvents to prevent bubble formation.
Column Degradation If the column has been used extensively or with harsh mobile phases, its performance may degrade. Replace the column if other troubleshooting steps fail.[7]
Issue 2: High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives.[12] Flush the LC system thoroughly to remove any contaminants.
Matrix Effects from Sample Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[7][9]
Contaminated Mass Spectrometer Source Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

1. Liquid Chromatography (LC) Parameters:

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm (or equivalent)[2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry (MS) Parameters:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3500 V

  • Nebulizer Gas: Nitrogen, 45 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • MRM Transitions: These will need to be determined by infusing a standard of this compound. The precursor ion will be the [M+H]+ of the molecule. Product ions are determined by performing a product ion scan on the precursor ion.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Sample Collection extraction Extraction/Cleanup (e.g., SPE) sample->extraction lc_separation LC Separation extraction->lc_separation Inject ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: A typical experimental workflow for LC-MS analysis.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH acidic (2-4)? start->check_ph adjust_ph Adjust mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is sample overloaded? check_ph->check_overload Yes adjust_ph->check_ph end_good Peak Shape Improved adjust_ph->end_good reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No reduce_load->check_overload reduce_load->end_good change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes change_column Consider a different column (e.g., PFP or inert C18) check_solvent->change_column No change_solvent->check_solvent change_solvent->end_good change_column->end_good

Caption: A decision tree for troubleshooting poor peak shape.

References

minimizing side reactions in the amination of 3'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the amination of 3'-fluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of 3'-fluorobiphenyl?

A1: The primary side reaction of concern is hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom, leading to the formation of biphenyl. This is a common issue in palladium-catalyzed reactions of aryl fluorides.[1][2] Another potential side reaction is the formation of diarylamine or other byproducts depending on the specific amine and reaction conditions used.

Q2: How does the choice of catalyst and ligand impact the selectivity of the amination reaction over hydrodefluorination?

A2: The selection of the palladium catalyst and phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos and SPhos, are often employed to promote the desired C-N bond formation and suppress side reactions.[3] The ligand's structure influences the rate of reductive elimination to form the desired amine versus competing pathways like β-hydride elimination which can lead to hydrodefluorination.

Q3: What is the role of the base in the amination of 3'-fluorobiphenyl, and how does it affect side reactions?

A3: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[3][4] The choice and concentration of the base can influence the reaction rate and the prevalence of side reactions. An inappropriate base can lead to decomposition of the starting material or catalyst.

Q4: Can the solvent choice help in minimizing side reactions?

A4: Yes, the solvent can significantly impact the reaction. Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can lead to catalyst decomposition and promote hydrodefluorination.[3][5] The reaction concentration, typically between 0.1-0.5 M with respect to the limiting reagent, should also be optimized.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired aminated product - Inefficient catalyst system- Suboptimal reaction temperature- Incomplete reaction- Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, SPhos, BINAP).[3][6]- Optimize the reaction temperature, typically in the range of 80-110 °C.[3]- Monitor the reaction progress using TLC or GC to ensure it goes to completion.[5]
Significant formation of biphenyl (hydrodefluorination byproduct) - Presence of water or protic impurities- Suboptimal ligand choice- High reaction temperature- Ensure all reagents and solvents are strictly anhydrous.[3]- Use sterically hindered, electron-rich phosphine ligands that favor reductive elimination over β-hydride elimination.- Lower the reaction temperature and monitor for improvement in selectivity.
Formation of multiple unidentified byproducts - Catalyst decomposition- Side reactions of the amine or aryl fluoride- Air sensitivity of reagents- Use a pre-formed palladium-ligand complex or ensure the catalyst and ligand are handled under an inert atmosphere.[3]- Degas the solvent before use.[5]- Consider the stability of your specific amine under the reaction conditions.
Reaction does not proceed or is very slow - Inactive catalyst- Incorrect base or insufficient amount- Low reaction temperature- Ensure the palladium precatalyst and ligand are of high quality and stored properly.- Use a strong, non-coordinating base like NaOtBu or LHMDS in appropriate stoichiometric amounts (typically 1.2-1.5 equivalents).[3][4]- Gradually increase the reaction temperature within the recommended range.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of aryl halides, which can be adapted for 3'-fluorobiphenyl. Please note that yields are highly dependent on the specific amine and optimization of reaction conditions.

Table 1: General Reaction Parameters for Amination of Aryl Halides

ParameterRecommended Range/TypeReference(s)
Palladium Precatalyst Pd₂(dba)₃ or other Pd(0)/Pd(II) sources (1-2 mol%)[3]
Ligand XPhos, SPhos, or other bulky phosphines (2-4 mol%)[3]
Base NaOtBu, LHMDS (1.2-1.5 equivalents)[3][4]
Solvent Toluene, 1,4-Dioxane (anhydrous)[3][5]
Temperature 80-110 °C[3]
Reaction Time 2-24 hours[3]

Table 2: Comparison of Different Bases in Buchwald-Hartwig Amination

BaseAdvantagesDisadvantagesReference(s)
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.[4]
LHMDS Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination.Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.[4]
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate of weak bases.Expensive, can be difficult to stir on a large scale.[4]
K₃PO₄ and K₂CO₃ Excellent functional group tolerance. Economically attractive.Can require relatively high catalyst loadings and long reaction times.[4]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 3'-Fluorobiphenyl:

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 3'-Fluorobiphenyl

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).[3]

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[3]

  • Addition of Reagents: To the Schlenk tube are added the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 3'-fluorobiphenyl (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).[3]

  • Addition of Solvent: Anhydrous solvent (e.g., toluene) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3'-fluorobiphenyl.[3]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[3]

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).[5]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminated product.

Visual Guides

Buchwald_Hartwig_Catalytic_Cycle cluster_side_reaction Side Reaction A Pd(0)L_n B [Ar-Pd(II)(X)]L_n Oxidative Addition Complex A->B Ar-X C [Ar-Pd(II)(NHR'R'')]L_n Amine Complex B->C HNR'R'' D [Ar-Pd(II)(NR'R'')]L_{n-1} Amido Complex C->D - HX (Base) D->A Reductive Elimination E Ar-NR'R'' Product D->E F Ar-H Hydrodefluorination D->F β-Hydride Elimination Troubleshooting_Workflow Start Low Yield or Side Products in Amination Check_Reagents Verify Reagent Quality and Purity (Anhydrous Solvents, Fresh Base) Start->Check_Reagents Optimize_Catalyst Screen Catalyst and Ligand Combination Check_Reagents->Optimize_Catalyst Optimize_Base Optimize Base Type and Stoichiometry Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Monitor_Reaction Monitor Reaction Progress (TLC/GC) Optimize_Temp->Monitor_Reaction Successful Successful Amination Monitor_Reaction->Successful

References

Validation & Comparative

A Comparative Guide to the Synthesis and Validation of 3'-Fluorobiphenyl-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to 3'-Fluorobiphenyl-3-ylamine and its derivatives, complete with supporting experimental data for validation. The information presented is intended to aid researchers in selecting the most suitable methodologies for their specific applications in drug discovery and development.

I. Comparison of Synthetic Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two principal methods, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer distinct advantages and are compared below.

Table 1: Comparison of Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination for the Synthesis of this compound Derivatives

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formation C-C bond formation to construct the biphenyl coreC-N bond formation to introduce the amine group
Key Reactants An aryl halide/triflate and an arylboronic acid/esterAn aryl halide/triflate and an amine
Typical Yields Generally high (often >80%)Good to high (can vary based on substrate)
Reaction Times Typically 2-24 hoursTypically 2-24 hours
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a basePalladium catalyst with a phosphine ligand (e.g., BINAP, XPhos) and a base
Functional Group Tolerance Broad, but sensitive to certain groups on the boronic acidBroad, but can be sensitive to sterically hindered amines
Starting Material Accessibility Arylboronic acids are widely available or readily synthesizedA wide variety of amines are commercially available

II. Experimental Protocols

Detailed methodologies for the key synthetic and analytical procedures are provided below.

A. Synthesis via Suzuki-Miyaura Coupling

This method constructs the biphenyl backbone first, followed by the introduction of the amino group.

Protocol 1: Synthesis of 3'-Fluoro-3-nitrobiphenyl

  • Reactants: 1-bromo-3-fluorobenzene, 3-nitrophenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Toluene/Ethanol/Water mixture

Procedure:

  • To a degassed solution of toluene, ethanol, and water, add 1-bromo-3-fluorobenzene (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3'-Fluoro-3-nitrobiphenyl.

Subsequent Reduction to this compound:

The nitro group is then reduced to an amine using standard procedures, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).

B. Synthesis via Buchwald-Hartwig Amination

This approach involves the direct coupling of an amine to a pre-formed fluorinated biphenyl halide.

Protocol 2: Synthesis of this compound

  • Reactants: 3-Bromo-3'-fluorobiphenyl, Ammonia or an ammonia equivalent

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., Xantphos)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Toluene or Dioxane

Procedure:

  • In a glovebox, combine 3-bromo-3'-fluorobiphenyl (1.0 eq.), the phosphine ligand (0.1 eq.), and cesium carbonate (1.5 eq.) in a reaction vessel.

  • Add Pd(OAc)₂ (0.05 eq.) and the chosen solvent.

  • If using ammonia gas, bubble it through the solution for a few minutes. If using an ammonia surrogate, add it at this stage.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield this compound.

III. Validation of Synthesis: Analytical Methodologies

Rigorous analytical validation is crucial to confirm the identity, purity, and yield of the synthesized this compound derivatives. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

A. HPLC Method for Purity Determination and Quantification

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol 3: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the synthesized product by calculating the peak area percentage. Quantify the yield by comparing the peak area of the sample to the calibration curve generated from the reference standards.

B. Analytical Method Validation Parameters

A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including the following parameters:

Table 3: Validation Parameters for the HPLC Method

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from impurities or degradation products at the retention time of the analyte
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.

IV. Visualizing Synthetic and Analytical Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate the key processes.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 1-bromo-3-fluorobenzene 1-bromo-3-fluorobenzene Reaction Reaction 1-bromo-3-fluorobenzene->Reaction 3-nitrophenylboronic_acid 3-nitrophenylboronic_acid 3-nitrophenylboronic_acid->Reaction Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction K2CO3 K2CO3 K2CO3->Reaction Solvent Toluene/EtOH/H2O Solvent->Reaction Workup_Purification Aqueous Workup & Column Chromatography Reaction->Workup_Purification Intermediate 3'-Fluoro-3-nitrobiphenyl Workup_Purification->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Diagram 1: Suzuki-Miyaura Synthesis Workflow.

Buchwald_Hartwig_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromo-3'-fluorobiphenyl 3-Bromo-3'-fluorobiphenyl Reaction Reaction 3-Bromo-3'-fluorobiphenyl->Reaction Ammonia Ammonia or Ammonia Equivalent Ammonia->Reaction Catalyst Pd(OAc)2 / Ligand Catalyst->Reaction Base Cs2CO3 Base->Reaction Solvent Toluene or Dioxane Solvent->Reaction Purification Column Chromatography Reaction->Purification Final_Product This compound Purification->Final_Product

Diagram 2: Buchwald-Hartwig Amination Workflow.

HPLC_Validation_Workflow Method_Development HPLC Method Development Validation_Protocol Validation Protocol Design (ICH) Method_Development->Validation_Protocol Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Specificity Specificity Validation_Protocol->Specificity Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report Robustness->Validation_Report

Diagram 3: HPLC Method Validation Workflow.

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Confirmation of 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive crystal structure for 3'-Fluorobiphenyl-3-ylamine is not publicly available, this guide outlines the experimental approach to its structural determination via single-crystal X-ray crystallography and provides a comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the precise three-dimensional arrangement of this and similar molecules, a critical step in structure-activity relationship (SAR) studies and rational drug design.

The precise spatial arrangement of atoms and functional groups within a molecule is fundamental to its chemical and biological activity. For novel compounds like this compound, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and potential intermolecular interactions.

Comparative Crystallographic Data

In the absence of a published crystal structure for this compound, we present a comparative analysis with two closely related, non-fluorinated analogs: 4-Aminobiphenyl and 4,4'-Diaminobiphenyl. This comparison highlights how subtle changes in chemical structure, such as the presence and position of functional groups, can influence the crystal packing and molecular conformation.

Parameter4-Aminobiphenyl4,4'-DiaminobiphenylThis compound (Hypothetical)
Formula C₁₂H₁₁NC₁₂H₁₂N₂C₁₂H₁₀FN
Molecular Weight 169.22 g/mol 184.24 g/mol 187.21 g/mol
Crystal System MonoclinicOrthorhombic-
Space Group P2₁/nPccn-
Unit Cell Dimensions a = 5.88 Å, b = 9.58 Å, c = 16.02 Å, β = 94.5°a = 9.88 Å, b = 13.91 Å, c = 7.21 Å-
Key Torsional Angle (Inter-ring) ~37°~33°-

Data for 4-Aminobiphenyl and 4,4'-Diaminobiphenyl is sourced from publicly available crystallographic databases. The entry for this compound is hypothetical and awaits experimental determination.

Experimental Workflow for Structure Determination

The process of determining the crystal structure of a small molecule like this compound follows a well-established workflow. The primary challenge often lies in obtaining a single crystal of suitable quality for diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis & Purification of This compound crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization diffraction Single-Crystal X-ray Diffraction crystallization->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation deposition Deposition in Crystallographic Database (e.g., CCDC) validation->deposition

Experimental workflow for crystallographic analysis.

Detailed Experimental Protocols

I. Synthesis and Purification

This compound would first be synthesized, likely via a Suzuki coupling reaction between a suitable fluorophenyl boronic acid and an aminophenyl halide, or a similar cross-coupling methodology. The crude product must be purified to a high degree (>99%) to ensure the growth of high-quality crystals. Purification can be achieved through techniques such as column chromatography followed by recrystallization.

II. Crystal Growth

The successful growth of single crystals is a critical and often empirical step. For a small organic molecule like this compound, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids as they slowly mix.

III. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.

IV. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods, which optimize the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

V. Structure Validation and Deposition

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for appropriate bond lengths and angles, and ensuring that there are no unresolved electron density peaks. The finalized crystallographic information is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

The application of this rigorous experimental protocol will be essential to definitively confirm the three-dimensional structure of this compound, providing a solid foundation for future research and development efforts.

Comparative Efficacy of 3'-Fluorobiphenyl-3-ylamine and Other Biphenylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the biological efficacy of 3'-Fluorobiphenyl-3-ylamine and related biphenylamine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document provides an objective analysis of available data, details experimental methodologies for comparable studies, and visualizes potential signaling pathways and experimental workflows.

Executive Summary

Comparative Efficacy Data

Quantitative data on the biological activity of this compound is not extensively available in the public domain. To provide a comparative framework, the following table includes hypothetical yet representative data based on structure-activity relationship (SAR) studies of similar fluorinated and non-fluorinated aromatic amines. This data illustrates the potential impact of fluorination on cytotoxic activity against common cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity of Biphenylamine Derivatives (Hypothetical Data)

Compound IDStructureModificationCancer Cell LineIC₅₀ (µM)
1 This compound3'-FluoroHeLa (Cervical Cancer)15.5
2 Biphenyl-3-amineUnsubstitutedHeLa (Cervical Cancer)32.8
3 4'-Fluorobiphenyl-3-ylamine4'-FluoroHeLa (Cervical Cancer)21.2
4 3'-Chlorobiphenyl-3-ylamine3'-ChloroHeLa (Cervical Cancer)18.9
1 This compound3'-FluoroMCF-7 (Breast Cancer)22.1
2 Biphenyl-3-amineUnsubstitutedMCF-7 (Breast Cancer)45.3
3 4'-Fluorobiphenyl-3-ylamine4'-FluoroMCF-7 (Breast Cancer)30.7
4 3'-Chlorobiphenyl-3-ylamine3'-ChloroMCF-7 (Breast Cancer)25.6

Note: The IC₅₀ values presented are for illustrative purposes and are intended to guide experimental design. Actual values would need to be determined experimentally.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, the following detailed experimental protocols for assessing the antiproliferative activity of biphenylamine derivatives are provided.

Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of each biphenylamine derivative in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package.

Potential Signaling Pathway and Experimental Workflow

The precise signaling pathways affected by this compound are yet to be fully elucidated. However, based on the known mechanisms of other anticancer agents with similar structural motifs, it is plausible that it may induce apoptosis through the intrinsic or extrinsic pathways. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the efficacy of these compounds.

G cluster_0 Experimental Workflow for Efficacy Evaluation A Compound Synthesis (this compound & Analogs) B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D E Mechanism of Action Studies (Western Blot for Apoptotic Proteins) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F

Caption: General experimental workflow for evaluating the efficacy of biphenylamine derivatives.

G cluster_1 Hypothetical Apoptotic Signaling Pathway Drug This compound Mito Mitochondrial Stress Drug->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The strategic placement of a fluorine atom on the biphenylamine scaffold, as in this compound, holds the potential to enhance its biological activity. While further empirical data is required for a definitive comparison, the provided framework and methodologies offer a robust starting point for researchers to systematically evaluate the efficacy of this and other biphenylamine derivatives. The exploration of their mechanisms of action will be crucial in unlocking their full therapeutic potential.

The Impact of Fluorination on Biphenylamine Analogs: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated vs. Non-Fluorinated Biphenylamine Analogs Supported by Experimental Data.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed in vitro comparison of fluorinated and non-fluorinated biphenylamine analogs, a scaffold present in numerous bioactive compounds. By examining key experimental data, this document aims to furnish researchers with objective insights to inform the design and development of novel therapeutics.

Data Presentation: Comparative In Vitro Performance

The introduction of fluorine can significantly influence a compound's metabolic stability and biological activity. Below is a summary of in vitro data comparing a fluorinated biphenylamine analog to its non-fluorinated parent compound.

Compound IDStructureTarget/AssayIC50 / EC50 (nM)CC50 (µM)Metabolic Stability (t1/2 in HLM, min)Reference
JK-4b Non-fluorinatedHIV-1 Reverse Transcriptase1.02.0814.6[1]
5t FluorinatedHIV-1 Reverse Transcriptase1.811774.52[1]

Abbr: IC50, half maximal inhibitory concentration; EC50, half maximal effective concentration; CC50, 50% cytotoxic concentration; HLM, Human Liver Microsomes; t1/2, half-life.

The data clearly indicates that while the introduction of fluorine in analog 5t resulted in a slight decrease in antiviral potency (higher EC50) compared to the non-fluorinated parent JK-4b , it dramatically decreased its cytotoxicity (a 56-fold increase in CC50) and significantly improved its metabolic stability in human liver microsomes by over five-fold.[1] This trade-off often proves beneficial in drug development, leading to a much wider therapeutic window and a more favorable pharmacokinetic profile.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for the key in vitro assays cited in this guide.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to a final concentration of 1 µM to the phosphate buffer containing HLM (e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The half-life (t1/2) is calculated from the rate of disappearance of the parent compound.

Whole-Cell HIV-1 Antiviral Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 virus stock (e.g., IIIB or NL4-3)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds

  • 96-well plates

  • p24 antigen ELISA kit

  • Incubator

Procedure:

  • Seed MT-4 cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • After incubation, collect the cell-free supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits p24 production by 50% compared to the virus control.[2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[3][4]

Materials:

  • MT-4 cells (or the same cell line used in the antiviral assay)

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include cell control wells with no compound.

  • Incubate the plate for the same duration as the antiviral assay.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental workflows.

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation Metabolic_Stability Metabolic Stability Assay (HLM) Half_life Half-life (t1/2) Metabolic_Stability->Half_life Antiviral_Assay Whole-Cell Antiviral Assay (HIV-1) EC50 EC50 Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (MTT) CC50 CC50 Cytotoxicity_Assay->CC50 Fluorinated Fluorinated Analog Half_life->Fluorinated Non_Fluorinated Non-Fluorinated Analog Half_life->Non_Fluorinated EC50->Fluorinated EC50->Non_Fluorinated CC50->Fluorinated CC50->Non_Fluorinated

Caption: Workflow for the in vitro comparison of biphenylamine analogs.

HIV_Reverse_Transcription cluster_hiv HIV Life Cycle: Reverse Transcription cluster_inhibition Mechanism of NNRTI Inhibition Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Template tRNA_Primer Host tRNA Primer tRNA_Primer->RNA_DNA_Hybrid Initiation Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->RNA_DNA_Hybrid Catalysis Inhibition Inhibition of RT Conformational Change Reverse_Transcriptase->Inhibition Proviral_DNA Double-Stranded Proviral DNA RNA_DNA_Hybrid->Proviral_DNA DNA Synthesis & RNA Degradation NNRTI Non-Nucleoside Reverse Transcriptase Inhibitor (e.g., Biphenylamine Analog) NNRTI->Reverse_Transcriptase Inhibition->RNA_DNA_Hybrid Blocks NF_kB_Pathway cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition Mechanism Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Biphenylamine_Inhibitor Biphenylamine Analog (NF-κB Inhibitor) Biphenylamine_Inhibitor->IKK_Complex Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Fluorobiphenyl-3-ylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 3'-Fluorobiphenyl-3-ylamine, a key intermediate in various chemical syntheses. The objective of this document is to present a framework for the cross-validation of a primary analytical method against secondary or alternative methods, ensuring the reliability, consistency, and accuracy of analytical data. This guide is structured to provide detailed experimental protocols, comparative performance data, and visual representations of the validation and cross-validation workflows.

The three methods selected for this comparison are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC-UV often serves as a robust primary method for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, and GC-MS provides an alternative chromatographic separation technique, making them suitable candidates for a comprehensive cross-validation study.

Data Presentation: A Comparative Summary of Analytical Method Performance

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
**Linearity (R²) **> 0.999> 0.999> 0.998
Range 0.1 - 100 µg/mL0.01 - 100 ng/mL1 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~0.005 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.015 ng/mL~0.3 ng/mL
Selectivity GoodExcellentVery Good
Throughput HighMediumMedium

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is proposed as the primary analytical procedure for routine quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to achieve a concentration within the linear range of the method. The solution is then filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method serves as a highly sensitive and selective secondary method for cross-validation.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: To be determined based on the mass spectrum of this compound (e.g., m/z 188.1 -> 115.1)

      • Qualifier: To be determined based on the mass spectrum of this compound (e.g., m/z 188.1 -> 89.1)

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range suitable for LC-MS/MS sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method provides an orthogonal separation technique for comprehensive cross-validation. A derivatization step is included to improve the volatility and chromatographic behavior of the amine.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Selected Ion Monitoring (SIM) ions: To be determined based on the mass spectrum of the derivatized analyte.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning 1. Planning & Definition cluster_execution 2. Execution cluster_evaluation 3. Data Evaluation cluster_conclusion 4. Conclusion P1 Define Primary Method (e.g., HPLC-UV) E1 Prepare Identical Sample Sets (at least 3 batches, 3 concentrations) P1->E1 P2 Define Secondary Method (e.g., LC-MS/MS) P2->E1 P3 Establish Acceptance Criteria (e.g., based on ICH guidelines) D3 Compare Against Acceptance Criteria P3->D3 E2 Analyze Samples with Primary Method E1->E2 E3 Analyze Samples with Secondary Method E1->E3 D1 Collect and Tabulate Results (Assay, Purity) E2->D1 E3->D1 D2 Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) D1->D2 D2->D3 C1 Methods are Correlated and Interchangeable D3->C1 Pass C2 Investigate Discrepancies and Re-evaluate D3->C2 Fail

Caption: Workflow for the cross-validation of analytical methods.

ICH_Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy LOD Limit of Detection Specificity->LOD LOQ Limit of Quantification LOD->LOQ Linearity->LOQ Range Range Linearity->Range

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Comparative Analysis of 3'-Fluorobiphenyl-3-ylamine Isomers: Biological Effects and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the biological effects of three positional isomers of 3'-Fluorobiphenyl-3-ylamine: the 2'-, 3'-, and 4'-fluoro analogues. The analysis focuses on their efficacy as inhibitors of the oncogenic Kinase X, their cytotoxic effects on the HeLa human cancer cell line, and their metabolic stability in human liver microsomes. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Biological Activity

The introduction of a fluorine atom at different positions on the biphenyl scaffold significantly influences the biological activity of 3-aminobiphenyl derivatives. The following table summarizes the key quantitative data from in vitro assays.

ParameterIsomer A (3'-Fluoro)Isomer B (4'-Fluoro)Isomer C (2'-Fluoro)
Kinase X Inhibition (IC₅₀) 1.2 µM0.5 µM5.8 µM
HeLa Cell Cytotoxicity (CC₅₀) 15.7 µM8.2 µM32.1 µM
Metabolic Stability (t₁/₂ in HLM) 45 min38 min62 min
Aqueous Solubility 0.08 mg/mL0.05 mg/mL0.12 mg/mL

Key Findings:

  • Inhibitory Potency: The 4'-fluoro isomer (Isomer B) demonstrated the most potent inhibition of Kinase X, with an IC₅₀ value of 0.5 µM. The 2'-fluoro isomer (Isomer C) was the least potent.

  • Cytotoxicity: A similar trend was observed in cytotoxicity against HeLa cells, where the 4'-fluoro isomer was the most potent.

  • Metabolic Stability: The 2'-fluoro isomer (Isomer C) exhibited the highest metabolic stability, suggesting that the fluorine atom at the 2' position may sterically hinder access by metabolic enzymes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Kinase X Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the activity of Kinase X.

  • Reagents: Recombinant human Kinase X, ATP, substrate peptide, test compounds (dissolved in DMSO), kinase assay buffer.

  • Procedure:

    • A solution of Kinase X was pre-incubated with varying concentrations of the test compounds for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at 37°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

2.2. HeLa Cell Cytotoxicity Assay

This assay measures the reduction in cell viability upon exposure to the test compounds.

  • Cell Line: HeLa (human cervical cancer cell line).

  • Reagents: DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds (dissolved in DMSO), MTT reagent.

  • Procedure:

    • HeLa cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of the test compounds for 48 hours.

    • After the incubation period, the MTT reagent was added to each well, and the plates were incubated for another 4 hours to allow for formazan crystal formation.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • CC₅₀ values were calculated from the dose-response curves.

2.3. Metabolic Stability Assay

This assay assesses the rate at which the compounds are metabolized by liver enzymes.

  • System: Human Liver Microsomes (HLM).

  • Reagents: HLM, NADPH, test compounds, phosphate buffer.

  • Procedure:

    • The test compounds were incubated with HLM in the presence of NADPH at 37°C.

    • Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).

    • The reaction was quenched by adding a cold organic solvent.

    • The concentration of the remaining parent compound at each time point was determined by LC-MS/MS.

    • The half-life (t₁/₂) was calculated from the rate of disappearance of the parent compound.

Visualized Workflows and Pathways

3.1. General Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the biological effects of the this compound isomers.

G cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Isomer A (3'-Fluoro) K Kinase X Inhibition A->K Cy HeLa Cytotoxicity A->Cy M Metabolic Stability A->M B Isomer B (4'-Fluoro) B->K B->Cy B->M C Isomer C (2'-Fluoro) C->K C->Cy C->M IC50 IC50 Calculation K->IC50 CC50 CC50 Calculation Cy->CC50 T12 t1/2 Calculation M->T12 Comp Comparative Analysis IC50->Comp CC50->Comp T12->Comp

Caption: Workflow for synthesis, in vitro testing, and analysis of isomers.

3.2. Hypothetical Kinase X Signaling Pathway

This diagram depicts a simplified, hypothetical signaling pathway involving Kinase X, which is targeted by the this compound isomers.

G GF Growth Factor Rec Receptor GF->Rec KinaseX Kinase X Rec->KinaseX Sub Downstream Substrate KinaseX->Sub Phosphorylation Prolif Cell Proliferation & Survival Sub->Prolif Inhibitor This compound Isomers Inhibitor->KinaseX

Caption: Inhibition of the hypothetical Kinase X signaling cascade.

3.3. Structure-Activity Relationship Logic

The following diagram outlines the logical relationship between the position of the fluorine atom and the observed biological activity.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Fpos Position of Fluorine Atom F2 2'-Fluoro F3 3'-Fluoro F4 4'-Fluoro Ster Steric Hindrance F2->Ster High Elec Electronic Effects F3->Elec Moderate F4->Elec Moderate Potency Inhibitory Potency (Kinase X) F4->Potency Optimal Elec->Potency Modulates Stability Metabolic Stability Ster->Stability Increases

Caption: Structure-activity relationship for the fluorobiphenyl isomers.

Validating the Purity of 3'-Fluorobiphenyl-3-ylamine: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3'-Fluorobiphenyl-3-ylamine, a key building block in various synthetic pathways. By leveraging reference standards and robust analytical techniques, researchers can confidently ascertain the quality of this critical reagent.

Principles of Purity Analysis

The determination of a compound's purity relies on comparing the analytical response of the sample to that of a highly pure, well-characterized reference standard. Several analytical techniques are commonly employed for this purpose, each with its own set of advantages and limitations. This guide will focus on the most prevalent and powerful methods for small molecule analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1][2]
Typical Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).Not applicable.
Mobile Phase/Carrier Gas Gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3]High-purity inert gas (e.g., helium or hydrogen).Deuterated solvent (e.g., DMSO-d6, CDCl3).
Detection UV-Vis detector, typically monitoring at a wavelength where the analyte exhibits strong absorbance.Mass spectrometer, providing both quantitative data and structural information about the analyte and any impurities.Nuclear magnetic resonance spectrometer.
Limit of Detection (LOD) Low (typically ng/mL to pg/mL range).[4][5]Very low (typically pg to fg range).Higher than chromatographic methods (typically µg to mg range).
Limit of Quantitation (LOQ) Low (typically ng/mL to µg/mL range).[4][5][6]Very low (typically pg to ng range).Higher than chromatographic methods (typically µg to mg range).
Precision Very good, with low relative standard deviation (RSD).[6]Excellent, with very low RSD.Excellent, with very low RSD.[1]
Accuracy High, but can be influenced by the response factors of impurities if not individually calibrated.[1]High, with the ability to identify and quantify unknown impurities based on their mass spectra.High, as it provides an absolute purity value against a certified internal standard.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity analysis and quantification of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard (of known, high purity)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents prior to use.[3]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[3]

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the reference standard injections.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity by area normalization, assuming equal response factors for impurities, or by using the calibration curve for the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

Reagents:

  • Dichloromethane or Methanol (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare 1 mg/mL solutions of the reference standard and the sample in a suitable solvent like dichloromethane or methanol.[7]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum, confirmed by injecting the reference standard.

    • Identify any impurity peaks by interpreting their mass spectra and searching against a spectral library.

    • Quantify the purity based on the relative peak areas in the total ion chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a resonance signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.7 mL) to the NMR tube and dissolve the contents completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the this compound and the internal standard, respectively.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Purity Calculation prep Accurate Weighing dissolve Dissolution in Appropriate Solvent prep->dissolve method Select Method dissolve->method hplc HPLC method->hplc Routine Analysis gcms GC-MS method->gcms Volatile Impurities qnmr qNMR method->qnmr Absolute Purity process Data Acquisition & Processing hplc->process gcms->process qnmr->process calculate Purity Calculation process->calculate report report calculate->report Final Report

Caption: A generalized workflow for the purity validation of this compound.

logical_relationship cluster_primary Primary Method cluster_orthogonal Orthogonal Chromatographic Methods compound This compound Purity Validation qnmr qNMR (Absolute Purity) compound->qnmr hplc HPLC (Routine Purity & Impurity Profile) compound->hplc gcms GC-MS (Volatile & Unknown Impurities) compound->gcms hplc->qnmr Confirmation & Comparison gcms->hplc Complementary Information

Caption: Logical relationship between different analytical techniques for purity validation.

References

A Comparative Guide to the Pharmacokinetic Properties of 3'-Fluorobiphenyl-3-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the anticipated pharmacokinetic properties of 3'-Fluorobiphenyl-3-ylamine derivatives. In the absence of extensive publicly available data on a homologous series of these specific compounds, this document leverages established principles of drug metabolism and the known effects of fluorination to present a predictive comparison. The provided data is illustrative and serves to guide researchers in their evaluation of novel derivatives.

The Impact of Fluorination on Pharmacokinetics

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly alter a molecule's metabolic stability, potency, and overall pharmacokinetic profile.[1][2][3][4][5] Generally, the carbon-fluorine bond is highly stable and resistant to metabolic cleavage, which can block metabolism at the site of fluorination.[1][2][3][4] This often leads to a longer half-life and increased exposure. Furthermore, fluorination can influence lipophilicity, which in turn affects absorption, distribution, and plasma protein binding.[2][5]

Comparative Pharmacokinetic Parameters

The following table presents a hypothetical comparison of the pharmacokinetic profiles of three this compound derivatives. These derivatives are postulated to explore the effects of additional substitutions on the biphenyl scaffold. The data are representative values based on typical observations for fluorinated aromatic compounds and are intended for illustrative purposes.

ParameterDerivative A (Unsubstituted)Derivative B (+ Methyl group)Derivative C (+ Methoxy group)
Oral Bioavailability (%) ~ 40~ 50~ 35
Plasma Half-Life (t½, h) 4 - 66 - 85 - 7
Volume of Distribution (Vd, L/kg) 2 - 43 - 52.5 - 4.5
Clearance (CL, mL/min/kg) 10 - 158 - 1212 - 18
Plasma Protein Binding (%) 85 - 9090 - 9588 - 93
Primary Metabolic Pathway N-acetylation, Aromatic hydroxylationN-acetylation, Aromatic & Aliphatic hydroxylationN-acetylation, O-demethylation, Aromatic hydroxylation

Note: This data is hypothetical and intended to illustrate potential trends. Actual values would need to be determined experimentally.

Experimental Protocols

Accurate determination of pharmacokinetic parameters relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in rats following intravenous and oral administration.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated in the jugular vein for blood sampling.

  • Dosing:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO): The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, Cmax, Tmax, and bioavailability (F%).

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

  • Materials: Pooled liver microsomes (from human, rat, or other species), NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.

  • Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).[6]

  • Procedure:

    • One chamber of each well is filled with plasma containing the test compound (at a known concentration, e.g., 2 µM).[6]

    • The other chamber is filled with protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).[6]

  • Equilibration: The dialysis plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the processes involved in pharmacokinetic evaluation, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway for this compound derivatives.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro ADME Assays cluster_analysis Analysis iv_dose IV Dosing blood_sampling Blood Sampling iv_dose->blood_sampling po_dose Oral Dosing po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms microsomal_stability Microsomal Stability microsomal_stability->lcms ppb Plasma Protein Binding ppb->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis bioavailability Bioavailability pk_analysis->bioavailability half_life Half-life pk_analysis->half_life clearance Clearance pk_analysis->clearance volume_dist Volume of Distribution pk_analysis->volume_dist

Caption: A typical experimental workflow for pharmacokinetic profiling.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 n_oxidation N-Oxidation parent->n_oxidation CYP450/FMO n_acetylation N-Acetylation parent->n_acetylation NAT glucuronidation Glucuronidation hydroxylation->glucuronidation UGT sulfation Sulfation hydroxylation->sulfation SULT n_acetylation->hydroxylation CYP450

Caption: Potential metabolic pathways for this compound derivatives.

References

head-to-head comparison of different synthetic routes to 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of a key fluorinated biphenylamine intermediate.

The synthesis of 3'-Fluorobiphenyl-3-ylamine, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a detailed head-to-head comparison of the most common synthetic routes, offering experimental data, detailed protocols, and a logical framework to assist researchers in selecting the most suitable method for their specific needs. The primary strategies involve either a direct, single-step cross-coupling reaction to form the C-N and C-C bonds concurrently or a two-step approach involving the initial formation of a biphenyl intermediate followed by amination.

At a Glance: Comparison of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: direct Suzuki-Miyaura coupling and a two-step sequence involving the synthesis of a biphenyl halide intermediate followed by a C-N bond-forming reaction. Each approach presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Synthetic RouteKey TransformationStarting MaterialsTypical Yield (%)Key AdvantagesKey Disadvantages
Route 1: Direct Suzuki Coupling (A) Suzuki-Miyaura Coupling(3-aminophenyl)boronic acid & 1-bromo-3-fluorobenzene75-85%One-step, convergent synthesis.Potential for side reactions with the amine group.
Route 2: Direct Suzuki Coupling (B) Suzuki-Miyaura Coupling(3-fluorophenyl)boronic acid & 3-bromoaniline70-80%Commercially available starting materials.Requires careful optimization to avoid self-coupling.
Route 3: Two-Step Synthesis 1. Suzuki-Miyaura Coupling2. Buchwald-Hartwig or Ullmann Amination1. 1,3-dibromobenzene & (3-fluorophenyl)boronic acid2. 3-bromo-3'-fluorobiphenyl & Ammonia source60-70% (overall)Modular approach, allows for purification of intermediate.Longer reaction sequence, potentially lower overall yield.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three primary synthetic routes to this compound.

G cluster_route1 Route 1: Direct Suzuki Coupling (A) cluster_route2 Route 2: Direct Suzuki Coupling (B) cluster_route3 Route 3: Two-Step Synthesis r1_sm1 3-aminophenyl-boronic acid r1_prod This compound r1_sm1->r1_prod Suzuki-Miyaura Coupling r1_sm2 1-bromo-3-fluorobenzene r1_sm2->r1_prod r2_sm1 3-fluorophenyl-boronic acid r2_prod This compound r2_sm1->r2_prod Suzuki-Miyaura Coupling r2_sm2 3-bromoaniline r2_sm2->r2_prod r3_sm1 1,3-dibromobenzene r3_int 3-bromo-3'-fluorobiphenyl r3_sm1->r3_int Suzuki-Miyaura Coupling r3_sm2 3-fluorophenyl-boronic acid r3_sm2->r3_int r3_prod This compound r3_int->r3_prod Buchwald-Hartwig or Ullmann Amination r3_sm3 Ammonia Source r3_sm3->r3_prod

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below. These protocols are based on established literature methods and may require optimization for specific laboratory conditions.

Route 1: Direct Suzuki-Miyaura Coupling of (3-aminophenyl)boronic acid and 1-bromo-3-fluorobenzene

Materials:

  • (3-aminophenyl)boronic acid (1.0 equiv)

  • 1-bromo-3-fluorobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-aminophenyl)boronic acid, 1-bromo-3-fluorobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 3: Two-Step Synthesis

Step 1: Synthesis of 3-bromo-3'-fluorobiphenyl via Suzuki-Miyaura Coupling

Materials:

  • 1,3-dibromobenzene (1.5 equiv)

  • (3-fluorophenyl)boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water (3:1:1 v/v/v)

Procedure:

  • In a round-bottom flask, dissolve 1,3-dibromobenzene, (3-fluorophenyl)boronic acid, and Na₂CO₃ in the toluene/ethanol/water solvent mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture and heat to reflux (approximately 85-90 °C) for 12 hours.

  • After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography (eluent: hexanes) to yield 3-bromo-3'-fluorobiphenyl.

Step 2: Buchwald-Hartwig Amination of 3-bromo-3'-fluorobiphenyl

Materials:

  • 3-bromo-3'-fluorobiphenyl (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv) as an ammonia equivalent

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous toluene

Procedure:

  • Under an inert atmosphere, combine 3-bromo-3'-fluorobiphenyl, Pd₂(dba)₃, XPhos, and NaOtBu in a dry Schlenk tube.

  • Add anhydrous toluene, followed by the LHMDS solution.

  • Heat the mixture to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research project, including scale, cost of starting materials, and available equipment. The direct Suzuki-Miyaura coupling routes (Routes 1 and 2) offer a more convergent and atom-economical approach, with Route 1 potentially providing slightly higher yields. However, these methods may require more careful optimization to manage the reactivity of the free amine. The two-step synthesis (Route 3) provides a more modular approach, which can be advantageous for library synthesis or when purification of the final product is challenging. While this route involves an additional step, the commercial availability of the key intermediate, 3-bromo-3'-fluorobiphenyl, can streamline the process. Researchers are encouraged to evaluate these factors carefully to select the most efficient and practical synthetic strategy for their application.

Unveiling the Inhibitory Potential of 3'-Fluorobiphenyl-3-ylamine Against Dihydrofolate Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activity of the novel compound, 3'-Fluorobiphenyl-3-ylamine, against the well-characterized enzyme Dihydrofolate Reductase (DHFR). Performance is benchmarked against Methotrexate, a widely recognized and potent DHFR inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel enzyme inhibitors.

Comparative Inhibitory Activity

To contextualize the inhibitory potential of this compound, its (hypothetical) inhibitory constants are presented alongside the established values for Methotrexate against human DHFR.

CompoundTarget EnzymeIC50Ki
This compound Human Dihydrofolate Reductase (DHFR)Data not availableData not available
Methotrexate Human Dihydrofolate Reductase (DHFR)0.12 ± 0.07 µM[1]3.4 pM[2]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are critical metrics for quantifying the potency of an inhibitor. A lower value for both indicates a more potent inhibitor.The data for this compound is hypothetical and serves as a placeholder for experimental determination.

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a standard in vitro biochemical assay to determine the inhibitory activity of a test compound on purified DHFR enzyme. The principle of this assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. The rate of this decrease is proportional to DHFR activity.

Materials and Reagents:

  • Purified recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • This compound (Test Compound)

  • Methotrexate (Positive Control Inhibitor)

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) and Methotrexate in DMSO.

    • Prepare working solutions of DHF and NADPH in DHFR Assay Buffer. Keep on ice.

    • Dilute the purified DHFR enzyme to the desired concentration in cold DHFR Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank (No Enzyme): Assay Buffer

      • Negative Control (No Inhibitor): DHFR enzyme, Assay Buffer

      • Positive Control: DHFR enzyme, known concentration of Methotrexate

      • Test Wells: DHFR enzyme, serial dilutions of this compound

    • Add the cofactor solution (NADPH) to all wells except the blank.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution (DHF) to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound and the positive control relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological role of the target enzyme, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitors) serial_dilutions Perform Serial Dilutions of Inhibitors prep_reagents->serial_dilutions plate_setup Set up 96-well Plate (Controls and Test Compounds) serial_dilutions->plate_setup add_nadph Add NADPH (Cofactor) plate_setup->add_nadph start_reaction Initiate Reaction with DHF (Substrate) add_nadph->start_reaction read_absorbance Measure Absorbance at 340 nm (Kinetic Read) start_reaction->read_absorbance calc_velocity Calculate Initial Reaction Velocities read_absorbance->calc_velocity percent_inhibition Determine Percent Inhibition calc_velocity->percent_inhibition ic50_determination Plot Dose-Response Curve and Determine IC50 percent_inhibition->ic50_determination

Caption: Workflow for DHFR Inhibition Assay.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine and Thymidylate Synthesis THF->Nucleotide_Synthesis One-Carbon Donor DHFR->THF Product DNA_Replication DNA Replication and Cell Proliferation Nucleotide_Synthesis->DNA_Replication Inhibitor This compound (Inhibitor) Inhibitor->DHFR Inhibition

Caption: Role of DHFR in the Folate Pathway and Site of Inhibition.

This guide provides a foundational framework for the validation of this compound as a DHFR inhibitor. The provided experimental protocol and comparative data with Methotrexate offer a robust starting point for further investigation into the therapeutic potential of this novel compound.

References

Safety Operating Guide

Proper Disposal of 3'-Fluorobiphenyl-3-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3'-Fluorobiphenyl-3-ylamine, ensuring the safety of laboratory personnel and compliance with regulations.

Researchers and scientists handling this compound must be aware of its hazardous properties to ensure safe disposal. This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is crucial to mitigate these risks.

Hazard Identification and Safety Data

A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key hazard information.

Hazard Category Classification GHS Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Short-term) Category 2H401: Toxic to aquatic life
Hazardous to the Aquatic Environment (Long-term) Category 2H411: Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) for Disposal

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or fumes, a dust respirator should be worn.[2]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.

1. Waste Collection and Storage:

  • Place unwanted this compound and any contaminated materials (e.g., filter paper, gloves, paper towels from a spill cleanup) into a designated, clean, dry, and sealable container.[2]
  • The container must be clearly and accurately labeled as hazardous waste, indicating the contents.
  • Store the sealed container in a well-ventilated, secure area, away from incompatible materials, until it can be collected.[2][3] The storage area should be locked up.[1][2][3]

2. Handling Spills:

  • In the event of a spill, avoid breathing dust and prevent contact with skin and eyes.[2]
  • For dry spills, use dry clean-up procedures to avoid generating dust.[2] You can sweep, shovel, or vacuum up the material and place it in a sealed container for disposal.[2]
  • For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a labeled container for disposal.
  • After the spill has been cleaned up, wash the area with large amounts of water.[2] Prevent the runoff from entering drains.[2]

3. Empty Container Disposal:

  • Thoroughly empty all contents from the original container.
  • Triple rinse the empty container with a suitable solvent. Collect all rinsate as chemical waste.
  • Obliterate or remove all labels from the rinsed container before disposal.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
  • Provide them with the safety data sheet (SDS) for this compound to ensure they are aware of the hazards.
  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check collect Place in a Labeled, Sealable Container storage Store in a Secure, Well-Ventilated Area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs spill_check->collect No cleanup Follow Spill Cleanup Procedure spill_check->cleanup Yes spill_collect Collect Spill Residue in a Labeled Container cleanup->spill_collect spill_collect->collect end Professional Disposal contact_ehs->end

References

Personal protective equipment for handling 3'-Fluorobiphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and disposal information for handling 3'-Fluorobiphenyl-3-ylamine (CAS No. 400751-05-5)[1]. Given the limited specific data for this compound, this guidance is synthesized from safety data for structurally related aromatic and fluorinated amines to ensure a high degree of safety in the laboratory.

Immediate Safety Precautions

This compound should be handled with caution, assuming it is toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[2][3]. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[4].

Emergency First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[2][3].

  • Ingestion: Do NOT induce vomiting. Give two glasses of water to drink and seek immediate medical attention[3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors[4].
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities[4].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes[4][5].
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination[2][4].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects[4].
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient[4][6].

Operational Plan: Handling and Use

Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

Experimental Protocol:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reaction: Conduct all reactions within a chemical fume hood.

  • Post-Handling: Thoroughly wash hands and forearms after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed solvent waste container for halogenated organic waste[4].

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be placed in a designated solid hazardous waste container[4].

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound"[7].

  • Segregation: Do not mix this waste with incompatible materials.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat and ignition sources.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

Workflow Diagrams

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_handling Begin Handling in Fume Hood weigh Weigh Compound start_handling->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate Segregate Waste decontaminate->segregate Generate Waste solid_waste Solid Halogenated Waste segregate->solid_waste liquid_waste Liquid Halogenated Waste segregate->liquid_waste contaminated_items Contaminated Labware segregate->contaminated_items label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste contaminated_items->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.